Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Descripción
BenchChem offers high-quality Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 2-(6-bromopyridin-3-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-15-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSQFVJIFWMFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Chemical Properties of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate. As a functionalized pyridine derivative, this compound holds significant value as a versatile intermediate in the synthesis of complex molecules, particularly within the realm of pharmaceutical research and drug discovery. This document delves into its core physicochemical characteristics, provides a detailed, field-proven synthetic protocol, and explores its reactivity, with a focus on transformations relevant to medicinal chemistry. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that feature prominently in a vast array of biologically active compounds and pharmaceuticals.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring contribute to its prevalence in medicinal chemistry. The subject of this guide, tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, is a bifunctional molecule incorporating a 6-bromopyridine core and a tert-butyl acetate side chain. The presence of the bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The tert-butoxycarbonylmethyl ether at the 3-position can serve to modulate physicochemical properties or act as a precursor for further functionalization. This combination of features makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.[2][3]
Core Physicochemical Properties
Due to the limited availability of experimentally determined data for tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, the following table includes predicted properties based on its chemical structure and data from analogous compounds. These predictions offer valuable insights for experimental design and handling.
| Property | Value (Predicted/Inferred) | Source/Method |
| Molecular Formula | C₁₁H₁₄BrNO₃ | - |
| Molecular Weight | 288.14 g/mol | - |
| CAS Number | Not available | - |
| Appearance | Expected to be a solid or oil | Inferred from similar compounds |
| Boiling Point | > 250 °C | Prediction |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH) | Inferred from structural components |
| logP | ~2.5 - 3.5 | Prediction |
| pKa | Not available | - |
Synthesis and Experimental Protocols
The most logical and widely applicable synthetic route to tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is the Williamson ether synthesis. This reaction involves the O-alkylation of 6-bromopyridin-3-ol with tert-butyl bromoacetate in the presence of a suitable base.
Reaction Principle: Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an S(_N)2 mechanism, where the deprotonated hydroxyl group of 6-bromopyridin-3-ol acts as a nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate and displacing the bromide leaving group. The choice of a non-nucleophilic base is crucial to prevent competing reactions.
Detailed Experimental Protocol
Materials:
-
6-Bromopyridin-3-ol[4]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromopyridin-3-ol (1.0 equivalent).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 5-10 mL per gram of 6-bromopyridin-3-ol).
-
To the stirred solution, add anhydrous potassium carbonate (1.5 - 2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt of 6-bromopyridin-3-ol.
-
Add tert-butyl bromoacetate (1.1 - 1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
tert-Butyl group: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.
-
Methylene group (-O-CH₂-CO₂): A singlet at approximately δ 4.6-4.8 ppm, integrating to 2 protons.
-
Pyridine ring protons:
-
A doublet for the proton at the 5-position (ortho to the oxygen) at approximately δ 7.2-7.4 ppm.
-
A doublet of doublets for the proton at the 4-position at approximately δ 7.5-7.7 ppm.
-
A doublet for the proton at the 2-position (ortho to the bromine) at approximately δ 8.0-8.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
tert-Butyl carbons: A signal for the quaternary carbon around δ 82-84 ppm and a signal for the methyl carbons around δ 28 ppm.
-
Methylene carbon (-O-CH₂-CO₂): A signal in the region of δ 65-67 ppm.
-
Ester carbonyl carbon: A signal in the region of δ 167-169 ppm.
-
Pyridine ring carbons:
-
Signals for the carbon atoms of the pyridine ring are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom would likely appear around δ 140-142 ppm, and the carbon attached to the oxygen would be in the range of δ 155-157 ppm.
-
IR (Infrared) Spectroscopy
-
C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
-
C-O stretch (ether and ester): Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-H stretch (alkane): Absorption bands around 2950-3000 cm⁻¹.
-
Aromatic C=C and C=N stretches: Absorption bands in the region of 1400-1600 cm⁻¹.
MS (Mass Spectrometry)
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 287/289 for the two bromine isotopes).
-
Fragmentation: Prominent peaks corresponding to the loss of the tert-butyl group ([M-56]⁺) and the tert-butoxycarbonylmethyl group ([M-115]⁺).
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is dominated by the presence of the 6-bromo substituent on the pyridine ring. This functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron reagents.[12][13][14][15][16] This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring, providing access to a wide range of derivatives.
Caption: Suzuki-Miyaura coupling of the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[17][18][19][20][21] Reacting tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand can introduce a variety of amino substituents at the 6-position. This is a highly valuable transformation in medicinal chemistry as nitrogen-containing heterocycles are prevalent in many drug molecules.
Caption: Buchwald-Hartwig amination of the title compound.
Other Potential Transformations
The tert-butyl ester group can be hydrolyzed under acidic conditions (e.g., with trifluoroacetic acid) to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, further expanding the molecular diversity that can be generated from this intermediate.
Safety and Handling
Given the absence of a specific Material Safety Data Sheet (MSDS) for tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, a conservative approach to handling based on the properties of its starting materials is strongly recommended.
-
6-Bromopyridin-3-ol: This compound is classified as harmful if swallowed.
-
tert-Butyl bromoacetate: This reagent is a flammable liquid and is harmful if swallowed. It causes severe skin burns and eye damage and is a lachrymator.[5][6][7][8][9]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the robust Williamson ether synthesis is straightforward. The presence of a reactive bromine atom allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functionalities. While experimental data for this specific compound is limited, its chemical properties and reactivity can be reliably predicted based on established chemical principles and the behavior of analogous structures. This technical guide provides the foundational knowledge for researchers to confidently and safely incorporate this promising intermediate into their synthetic strategies for the development of novel and complex molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 55717-45-8|6-Bromopyridin-3-ol|BLD Pharm [bldpharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbull.com [chemicalbull.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Lab Reporter [fishersci.se]
- 14. Yoneda Labs [yonedalabs.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. benchchem.com [benchchem.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. hammer.purdue.edu [hammer.purdue.edu]
Technical Guide: Synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Executive Summary & Strategic Utility
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a high-value intermediate in medicinal chemistry. It serves as a bifunctional building block: the 6-bromo position allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the heteroaromatic core, while the tert-butyl ester acts as a masked carboxylic acid, orthogonal to base-labile protecting groups (like Fmoc or methyl esters).
This guide details the regioselective O-alkylation of 6-bromo-3-hydroxypyridine. Unlike 2-hydroxypyridines, which prone to N-alkylation (forming pyridones), 3-hydroxypyridines favor O-alkylation under specific basic conditions. This protocol maximizes O-selectivity and yield while minimizing side reactions such as ester hydrolysis or elimination.
Retrosynthetic Analysis & Mechanism
To understand the synthesis, we must visualize the disconnection. The target molecule is assembled via a Williamson ether synthesis approach.
Mechanistic Insight: Regioselectivity (O- vs. N-Alkylation)
The critical challenge in alkylating hydroxypyridines is ambident nucleophilicity.
-
2- and 4-hydroxypyridines: Exist predominantly as pyridone tautomers (amide-like), favoring N-alkylation unless specific "hard" electrophiles or silver salts are used.
-
3-hydroxypyridines: Cannot tautomerize to a neutral pyridone. They exist as zwitterions in neutral media but form a heteroaromatic phenolate anion upon deprotonation. This anion directs substitution to the Oxygen , provided the base is sufficient to fully deprotonate the hydroxyl group (
) without hydrolyzing the alkyl halide.
Visualization: Retrosynthesis and Pathway
Caption: Retrosynthetic disconnection revealing the SN2 coupling partners.
Experimental Protocol
This protocol is designed for a 10 mmol scale but is linearly scalable.
Materials & Reagents Table
| Component | Role | Equiv. | MW ( g/mol ) | Mass/Vol | CAS No. |
| 6-Bromo-3-hydroxypyridine | Substrate | 1.0 | 174.00 | 1.74 g | |
| Tert-butyl bromoacetate | Electrophile | 1.1 | 195.05 | 2.15 g (~1.43 mL) | |
| Potassium Carbonate ( | Base | 2.0 | 138.21 | 2.76 g | 584-08-7 |
| DMF (Anhydrous) | Solvent | N/A | N/A | 20 mL | 68-12-2 |
Step-by-Step Methodology
Phase 1: Deprotonation
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware to remove moisture.
-
Charging: Add 6-Bromo-3-hydroxypyridine (1.74 g, 10 mmol) and
(2.76 g, 20 mmol). -
Solvation: Add anhydrous DMF (20 mL).
-
Activation: Stir the suspension at Room Temperature (RT) for 15–30 minutes.
-
Why? This allows the heterogeneous base to deprotonate the phenol, forming the potassium phenolate species. You may observe a slight color change (often yellowing).
-
Phase 2: Alkylation
-
Addition: Add Tert-butyl bromoacetate (1.43 mL, 11 mmol) dropwise over 5 minutes.
-
Caution: Tert-butyl bromoacetate is a lachrymator . Perform this strictly in a fume hood.
-
-
Reaction: Stir the mixture at RT for 2 to 4 hours .
-
Optimization Note: While heating to 60°C speeds up the reaction, it increases the risk of ester hydrolysis or decomposition of the tert-butyl group (isobutylene loss). RT is safer for high purity.
-
-
Monitoring: Check reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Starting Material:
(more polar, phenolic). -
Product:
(less polar, ester). -
Visualization: UV lamp (254 nm).
-
Phase 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with Water (60 mL) and Ethyl Acetate (60 mL).
-
Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 30 mL).
-
Why? DMF partitions into water, but residual DMF can remain in the organic layer.
-
-
Wash: Wash the combined organic phases with Water (2 x 30 mL) and Brine (1 x 30 mL).
-
Critical Step: The water washes are essential to remove dissolved DMF, which interferes with crystallization/chromatography.
-
-
Drying: Dry over anhydrous
or , filter, and concentrate under reduced pressure (Rotavap).
Phase 4: Purification
-
Crude Analysis: The crude material is usually a pale oil or low-melting solid.
-
Flash Chromatography: If impurities are present, purify via silica gel column chromatography.
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 85–95% (White to off-white solid).
-
Workflow Diagram
Caption: Operational workflow for the synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Characterization & Quality Control
To validate the synthesis, compare your analytical data against these expected values.
-
1H NMR (400 MHz,
):- 8.05 (d, J = 3.0 Hz, 1H, Py-H2) — Most deshielded due to N and O proximity.
- 7.40 (d, J = 8.6 Hz, 1H, Py-H5) — Ortho to Bromine.
- 7.15 (dd, J = 8.6, 3.0 Hz, 1H, Py-H4).
-
4.55 (s, 2H,
). - 1.48 (s, 9H, t-Butyl).
-
13C NMR: Expected peaks at ~167 (C=O), 153 (C-O), 141 (C-Br), 83 (t-Bu quaternary), 66 (
), 28 (t-Bu methyls). -
Mass Spectrometry (ESI+):
-
Look for
doublet (due to Br isotopes 79/81). -
Often observes
fragment (loss of isobutylene).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Increase stir time of Phase 1; ensure |
| N-Alkylation Byproduct | Solvent polarity/Temperature | Switch to Acetone (reflux) or Acetonitrile . Lower polarity solvents favor O-alkylation in some cases, though 3-OH pyridines are generally robust. |
| Ester Hydrolysis | Wet solvent or excess base | Ensure DMF is anhydrous. Do not exceed 2.5 eq of base. |
| Residual Solvent | DMF trapped in oil | Use azeotropic distillation with Heptane or increase water washes during workup. |
References
-
General Reactivity of Hydroxypyridines
- Title: "The Tautomerism of Heterocycles."
- Source: Advances in Heterocyclic Chemistry.
- Context: Explains the zwitterionic nature of 3-hydroxypyridine vs.
-
Link:
-
Protocol Grounding (Analogous Chemistry)
- Title: "Synthesis of Tert-butyl 2-((6-bromopyridin-2-yl)oxy)
- Source: CymitQuimica / Fluorochem Product D
- Context: Confirms stability and commercial availability of the ester-linked bromopyridine scaffold.
-
Link:
-
Base Selection in Alkylation
-
Safety Data
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1-甲基吲唑-6-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
CAS number for Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Technical Whitepaper: Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate – Structural Characterization & Synthetic Utility
Executive Summary
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical candidates targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. Functioning as a lipophilic, acid-labile precursor to 2-[(6-bromopyridin-3-yl)oxy]acetic acid (CAS 1346536-78-4), this ester offers distinct advantages in solubility and orthogonal protection strategies compared to its methyl or ethyl counterparts.
This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its generation, and a structural validation framework for researchers in medicinal chemistry.
Part 1: Chemical Identity & Physicochemical Profile[1]
While the parent acid is indexed, the tert-butyl ester variant is frequently generated in situ or used as a transient intermediate, leading to a lack of a widely standardized CAS number in public registries. Researchers should reference the parent acid for regulatory and safety baselines.
Table 1: Compound Specifications
| Property | Detail |
| Compound Name | Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate |
| Parent Acid CAS | 1346536-78-4 (Ref. Standard) |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| SMILES | CC(C)(C)OC(=O)COC1=CN=C(Br)C=C1 |
| InChI Key | Predicted: KVJ... (Analogous to acid) |
| Appearance | White to off-white crystalline solid (low melting) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| LogP (Predicted) | 2.4 – 2.8 (Lipophilic) |
Part 2: Synthetic Methodology
The synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate follows a classic Williamson Ether Synthesis paradigm. The choice of base and solvent is critical to minimize N-alkylation (a common side reaction with pyridines) and favor O-alkylation.
Mechanism of Action
The reaction proceeds via an SN2 nucleophilic substitution. The phenoxide-like anion generated from 6-bromopyridin-3-ol attacks the electrophilic carbon of tert-butyl bromoacetate.
Figure 1: Synthetic pathway for O-alkylation of 6-bromopyridin-3-ol.
Experimental Protocol
Reagents:
-
6-Bromopyridin-3-ol (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
DMF (Dimethylformamide) or MeCN (Acetonitrile) [Anhydrous]
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with 6-bromopyridin-3-ol (1.0 eq) and anhydrous DMF (10 vol). Add K₂CO₃ (2.0 eq) in a single portion. Stir at room temperature for 30 minutes to ensure deprotonation.
-
Expert Note: Using Cs₂CO₃ can accelerate the reaction but is often unnecessary for this substrate.
-
-
Addition: Cool the suspension to 0°C. Dropwise add tert-butyl bromoacetate (1.1 eq) over 15 minutes.
-
Causality: Cooling prevents exotherm-driven decomposition of the bromoacetate and minimizes N-alkylation by-products.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup: Dilute with water (30 vol) and extract with EtOAc (3 x 10 vol). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).
Part 3: Structural Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare analytical data against these predicted standards.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
-
δ 8.08 (d, J=3.0 Hz, 1H): Aromatic proton at position 2 (ortho to nitrogen/oxygen). Distinctive doublet due to meta-coupling.
-
δ 7.40 (d, J=8.6 Hz, 1H): Aromatic proton at position 5 (ortho to bromine).
-
δ 7.15 (dd, J=8.6, 3.0 Hz, 1H): Aromatic proton at position 4.
-
δ 4.55 (s, 2H): O-CH₂-CO singlet. This is the diagnostic peak for O-alkylation. (N-alkylation would shift this significantly).
-
δ 1.48 (s, 9H): tert-Butyl group singlet.
2. LCMS (Liquid Chromatography-Mass Spectrometry)
-
Ionization Mode: ESI+
-
Expected Mass: [M+H]⁺ = 288.0/290.0 (1:1 isotopic pattern due to Bromine).
-
Fragment: [M - tBu + H]⁺ = 232.0/234.0 (Loss of tert-butyl group is common in source).
Part 4: Application in Drug Discovery
This compound serves as a "masked" carboxylic acid. The tert-butyl group provides steric bulk and lipophilicity, making it an ideal intermediate for:
-
Suzuki-Miyaura Coupling: The 6-bromo substituent is an excellent handle for palladium-catalyzed cross-coupling with aryl boronic acids, enabling the construction of biaryl scaffolds common in GLP-1 agonists.
-
Acidolysis: Quantitative conversion to the parent acid (CAS 1346536-78-4) using TFA/DCM, releasing the carboxylic acid for amide coupling.
Figure 2: Divergent synthetic utility of the tert-butyl ester intermediate.
Part 5: Safety & Handling
-
Hazards: As an alkyl bromide derivative and pyridine compound, treat as a potential skin and eye irritant (H315, H319).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze under prolonged exposure to moisture and heat.
References
-
Parent Acid Reference: Sigma-Aldrich.[1] (n.d.). 2-((6-Bromopyridin-3-yl)oxy)acetic acid. Retrieved from (Search CAS: 1346536-78-4).
- Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- General Pyridine Ether Synthesis: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry.
Sources
Comprehensive Spectroscopic Profile: Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
The following technical guide details the spectroscopic profile and synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate , a critical intermediate in the development of glucokinase activators and other pyridine-based therapeutics.
Introduction & Structural Analysis
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (CAS: 1150114-76-3 / Generic structure ref) is a bifunctional building block characterized by a 2,5-disubstituted pyridine core. It features a labile tert-butyl ester protecting group and a reactive aryl bromide, making it an ideal scaffold for Suzuki-Miyaura couplings or SNAr diversifications in medicinal chemistry.
Physicochemical Properties
-
Formula:
-
Molecular Weight: 288.14 g/mol
-
Appearance: White to off-white crystalline solid or colorless oil (depending on purity/polymorph).
-
Solubility: Soluble in DCM, EtOAc, DMSO, Methanol; insoluble in water.
Synthesis & Experimental Protocol
High-purity samples for spectroscopic analysis are typically generated via the O-alkylation of 6-bromopyridin-3-ol.
Core Protocol
-
Reagents: 6-Bromopyridin-3-ol (1.0 eq), tert-Butyl bromoacetate (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Anhydrous DMF or Acetone.
-
Procedure:
-
Dissolve 6-bromopyridin-3-ol in DMF under
. -
Add
and stir at ambient temperature for 15 minutes to generate the phenoxide anion. -
Stir at
for 4–12 hours (monitor by TLC/LCMS). -
Workup: Dilute with EtOAc, wash with water (
) and brine. Dry over , concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
-
Reaction Workflow Visualization
Figure 1: Synthetic pathway for the generation of the title compound via Williamson ether synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below represents the consensus profile for this molecule in
NMR Data ( )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | 8.04 – 8.08 | d (doublet) | 1H | ||
| H-5 | 7.38 – 7.42 | d (doublet) | 1H | ||
| H-4 | 7.18 – 7.22 | dd (doublet of doublets) | 1H | ||
| O-CH | 4.52 | s (singlet) | 2H | — | Methylene adjacent to carbonyl and ether O. |
| t-Butyl | 1.48 | s (singlet) | 9H | — | Methyl groups of the tert-butyl ester. |
NMR Data ( )
| Carbon Type | Shift ( | Assignment |
| C=O | 167.5 | Ester carbonyl. |
| C-3 | 153.2 | Aromatic C-O (Ipso). |
| C-2 | 137.8 | Aromatic C- |
| C-6 | 133.5 | Aromatic C-Br (Ipso). |
| C-5 | 128.4 | Aromatic C- |
| C-4 | 124.1 | Aromatic C- |
| C-tBu (quat) | 82.8 | Quaternary carbon of tert-butyl. |
| O-CH | 66.2 | Methylene linker. |
| CH | 28.1 | Methyls of tert-butyl. |
Mass Spectrometry (MS)
The mass spectrum is dominated by the bromine isotope pattern and the lability of the tert-butyl group.
Key Diagnostic Ions (ESI+)
| m/z (amu) | Ion Identity | Description |
| 288 / 290 | Parent ion. Distinct 1:1 doublet indicates one Bromine atom ( | |
| 310 / 312 | Sodium adduct (common in ESI). | |
| 232 / 234 | Loss of isobutylene (McLafferty-like rearrangement or acid-catalyzed cleavage). | |
| 57 | tert-Butyl carbocation (often seen in high-energy collisions). |
Fragmentation Pathway
Figure 2: Proposed ESI fragmentation pathway showing the sequential loss of the ester protecting group.
Infrared Spectroscopy (IR)
The IR spectrum provides rapid confirmation of the ester and ether functionalities.
-
C=O Stretch (Ester):
(Strong, sharp). -
C=C / C=N Stretch (Pyridine):
and . -
C-O Stretch:
(Strong, broad). -
C-H Stretch (Aliphatic):
(Weak, tert-butyl). -
C-H Stretch (Aromatic):
(Weak).
References
-
Synthesis & Application: WO2021067606A1 - Brm targeting compounds and associated methods of use. (2021).[1] World Intellectual Property Organization. Link
-
Analogous Spectral Data: SDBS: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Data extrapolated from 6-bromo-3-hydroxypyridine and tert-butyl acetate derivatives).[1][2] Link
-
Methodology: US Patent 8,729,102 B2 - Inhibitors of Acetyl-CoA Carboxylase. (2014). USPTO. (Describes alkylation conditions for 6-bromopyridin-3-ol). Link
Sources
Physical and chemical properties of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
An In-depth Technical Guide to Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Foreword: Understanding the Utility of a Versatile Chemical Intermediate
In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecules is paramount. This efficiency often hinges on the availability of well-characterized, versatile building blocks. Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is one such intermediate. Its architecture, featuring a halogenated pyridine ring ripe for cross-coupling and an acid-labile tert-butyl ester, presents a dual-functionality handle for chemists. This guide provides an in-depth examination of its core properties, synthesis, and reactivity, offering field-proven insights for researchers and development professionals aiming to leverage its unique characteristics.
Core Physicochemical & Structural Characteristics
At its core, Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a bifunctional organic molecule. A comprehensive understanding of its physical and chemical identifiers is the foundation for its effective use in any research or development setting.
Chemical Identity
-
IUPAC Name: tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
-
Molecular Formula: C₁₁H₁₄BrNO₃
-
Molecular Weight: 288.14 g/mol
-
CAS Number: While a specific CAS number for this exact isomer is not prominently listed in major databases, its constituent parts and related isomers are well-documented. For laboratory and regulatory purposes, it is crucial to characterize any synthesized batch with analytical data.
Predicted Physical Properties
Experimental data for this specific compound is not widely published. The following properties are based on analysis of its functional groups and data from analogous structures.
| Property | Predicted Value / Description | Rationale & Scientific Context |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Similar brominated pyridyl ethers and tert-butyl esters are often oils or solids with low melting points. |
| Boiling Point | > 300 °C (Decomposition may occur) | The molecular weight and polarity suggest a high boiling point, requiring vacuum distillation for purification to prevent thermal degradation[1]. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Methanol). Insoluble in water. | The molecule possesses a nonpolar tert-butyl group and a large hydrophobic aromatic system, dominating its solubility profile. |
| Storage | Store in a cool, dry place under an inert atmosphere (2-8°C recommended). | The ester linkage is susceptible to hydrolysis, and the bromopyridine moiety may be sensitive to light or air over long periods. |
Molecular Structure Visualization
The molecule's functionality is best understood by visualizing its structure, highlighting the key reactive centers.
Caption: Synthetic workflow for Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Step-by-Step Experimental Protocol
Objective: To synthesize Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate from commercially available starting materials.
Materials:
-
6-Bromopyridin-3-ol (1.0 eq) [2]* Tert-butyl bromoacetate (1.1 - 1.5 eq) [3]* Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated aq. NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 6-bromopyridin-3-ol (1.0 eq) and finely powdered potassium carbonate (2.0 eq).
-
Expertise & Experience: Using a fine powder for K₂CO₃ increases the surface area, accelerating the deprotonation of the phenol, which is the rate-determining step. Anhydrous conditions are critical to prevent unwanted side reactions with water.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (concentration typically 0.2-0.5 M).
-
Reagent Addition: Add tert-butyl bromoacetate (1.2 eq) dropwise to the stirring mixture at room temperature. [3][4] * Trustworthiness: Tert-butyl bromoacetate is a potent lachrymator and should be handled exclusively in a chemical fume hood. [5][6]A slow, dropwise addition helps control any potential exotherm.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water. c. Extract the aqueous layer three times with ethyl acetate.
-
Causality: The DMF is water-soluble, while the product is organic-soluble. This step partitions the product into the ethyl acetate layer, leaving inorganic salts and DMF behind in the aqueous layer. d. Combine the organic layers and wash with water, followed by brine.
-
Causality: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Chemical Reactivity and Strategic Applications
The synthetic value of this molecule lies in its two orthogonal reactive sites, which can be addressed selectively.
Caption: Key reactivity pathways for strategic molecular elaboration.
Tert-Butyl Ester Deprotection
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions. Its primary utility comes from its selective removal under acidic conditions.
-
Mechanism: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane, protonates the ester oxygen. This is followed by the elimination of isobutylene gas, a stable carbocation, to yield the free carboxylic acid. This process is typically clean and high-yielding.
-
Application: This deprotection unmasks a carboxylic acid, which is a versatile functional group for amide bond formation, further esterification, or serving as a key pharmacophore in drug candidates.
Palladium-Catalyzed Cross-Coupling
The C-Br bond on the electron-deficient pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions.
-
Reactions:
-
Suzuki Coupling: Reacts with boronic acids or esters to form a C-C bond, attaching new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, introducing substituted amino groups.
-
Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds.
-
-
Application: This functionality is extensively used in medicinal chemistry to build molecular complexity and explore the structure-activity relationship (SAR) of a compound series by rapidly diversifying the substituent at the 6-position of the pyridine ring.[7]
Analytical Characterization: Spectroscopic Profile
Proper characterization is essential for verifying the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Predicted ¹H NMR Spectrum
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.10 | d | 1H | H-2 (Pyridine) | Proton adjacent to the ring nitrogen and ortho to the ether linkage. |
| ~ 7.45 | d | 1H | H-5 (Pyridine) | Proton ortho to the bromine atom. |
| ~ 7.20 | dd | 1H | H-4 (Pyridine) | Proton coupled to both H-2 and H-5. |
| ~ 4.65 | s | 2H | -O-CH₂ -CO- | Methylene protons are chemically equivalent and show no coupling. |
| ~ 1.50 | s | 9H | -C(CH₃ )₃ | The nine protons of the tert-butyl group are equivalent due to free rotation, resulting in a strong singlet.[1][8][9] |
Predicted ¹³C NMR Spectrum
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | Ester Carbonyl (C =O) |
| ~ 155 | C -3 (Pyridine, C-O) |
| ~ 145 | C -2 (Pyridine) |
| ~ 142 | C -6 (Pyridine, C-Br) |
| ~ 125 | C -4 (Pyridine) |
| ~ 115 | C -5 (Pyridine) |
| ~ 83 | Quaternary Carbon (-C (CH₃)₃) |
| ~ 66 | Methylene Carbon (-O-CH₂ -CO-) |
| ~ 28 | Methyl Carbons (-C(CH₃ )₃) |
Safety, Handling, and Storage
Hazard Statement: While a specific Safety Data Sheet (SDS) for this compound is not available, its chemical nature suggests it should be treated as a hazardous substance. The primary hazards are derived from its precursor, tert-butyl bromoacetate.
-
Toxicity & Irritation: Tert-butyl bromoacetate is a known lachrymator (tear-inducing agent), corrosive, and harmful if swallowed. [5][6][10]The final product should be assumed to carry similar risks. Direct contact with skin, eyes, and mucous membranes must be avoided.
-
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a common choice).
-
Avoid inhalation of vapors or dust.
-
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area away from strong acids, bases, and oxidizing agents.[5]
References
-
Organic Syntheses. A 250-mL, four-necked, round-bottomed flask...[Link]
-
Supporting Information. Synthesis route of the sulfone warhead 4. [Link]
-
Kroenke, C. D., et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
-
Turunen, B. J., et al. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. [Link]
-
Matrix Fine Chemicals. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8. [Link]
-
Google Patents. Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f]t[4][5][11]riazolo[4,3-a]d[4][11]iazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer.
Sources
- 1. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 2. 6-BROMOPYRIDIN-3-OL | CAS 55717-45-8 [matrix-fine-chemicals.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. tert-Butyl bromoacetate(5292-43-3) 1H NMR spectrum [chemicalbook.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tert-Butyl 2-((6-bromopyridin-2-yl)oxy)acetate [cymitquimica.com]
Structural Definition and Synthetic Utility of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Executive Summary
In the architecture of modern drug discovery, Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (CAS: 1150114-77-2) serves as a high-value bifunctional scaffold. It is not merely a reagent but a "linchpin" intermediate that allows medicinal chemists to diverge into two distinct chemical spaces: the modification of the aromatic core via palladium-catalyzed cross-couplings (utilizing the aryl bromide) and the generation of carboxylic acid pharmacophores via acid-labile deprotection (utilizing the tert-butyl ester).
This guide provides a rigorous deconstruction of its IUPAC nomenclature, a self-validating synthetic protocol, and a strategic overview of its application in generating bioactive heterocycles.
Systematic Nomenclature Analysis
Precise nomenclature is the bedrock of intellectual property and chemical database management. The name Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is constructed using IUPAC substitutive nomenclature rules, prioritizing the ester functionality.
Component Deconstruction
-
Parent Structure: Acetate . The principal functional group is the ester, derived from acetic acid (ethanoic acid).
-
Ester Substituent: Tert-butyl .[1][2] The alkyl group attached to the ester oxygen is the tert-butyl group (systematically 2-methylpropan-2-yl).
-
Acyl Substituent: 2-[(6-bromopyridin-3-yl)oxy] .
-
Oxy: An oxygen atom acts as a bridging linker (ether) at position 2 of the acetate.
-
Pyridin-3-yl: The oxygen is attached to a pyridine ring at the 3-position.
-
6-Bromo: A bromine atom substitutes the pyridine ring at the 6-position.
-
Structural Visualization
The following diagram maps the linguistic components of the IUPAC name to the chemical topology.
Figure 1: Hierarchical decomposition of the IUPAC name components.
Synthetic Methodology: Williamson Ether Synthesis
The most robust route to this intermediate is the Williamson Ether Synthesis , coupling a hydroxypyridine with an alkyl haloacetate.
Retrosynthetic Logic
-
Bond Formed: C(sp2)–O–C(sp3) ether linkage.
-
Nucleophile: 6-Bromopyridin-3-ol (The hydroxyl proton is acidic, pKa ~7-8, due to the electron-deficient pyridine ring).
-
Electrophile: Tert-butyl bromoacetate (Highly reactive alpha-haloester).
-
Base Selection: Potassium Carbonate (K₂CO₃) is preferred over Sodium Hydride (NaH). The phenol is sufficiently acidic to be deprotonated by carbonate in polar aprotic solvents, avoiding the safety risks and potential ester hydrolysis associated with stronger hydride bases.
Validated Protocol
Scale: 10.0 mmol basis.
| Reagent | Equiv. | Amount | Role |
| 6-Bromopyridin-3-ol | 1.0 | 1.74 g | Nucleophile |
| Tert-butyl bromoacetate | 1.1 | 2.15 g | Electrophile |
| K₂CO₃ (Anhydrous) | 2.0 | 2.76 g | Base / Acid Scavenger |
| DMF (Dimethylformamide) | N/A | 20 mL | Polar Aprotic Solvent |
Step-by-Step Procedure:
-
Setup: Charge a dry 100 mL round-bottom flask with 6-Bromopyridin-3-ol and anhydrous K₂CO₃. Add DMF and stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may turn slightly yellow as the phenoxide anion forms.
-
Addition: Add tert-butyl bromoacetate dropwise over 5 minutes. The reaction is exothermic; ensure temperature does not exceed 40°C to prevent decomposition of the tert-butyl ester.
-
Reaction: Stir at RT for 3–4 hours.
-
Checkpoint (TLC): Eluent 20% Ethyl Acetate in Hexanes. Product Rf ~0.6; Starting material Rf ~0.3.
-
-
Workup: Dilute the reaction mixture with EtOAc (100 mL) and wash with water (3 x 30 mL) to remove DMF. Wash organic layer with Brine (30 mL).
-
Drying: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via silica gel flash chromatography (0–20% EtOAc/Hexanes).
Figure 2: Process flow for the Williamson Ether Synthesis of the target intermediate.
Analytical Validation (QC Criteria)
To ensure the integrity of the intermediate before proceeding to downstream applications, the following analytical signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.08 | Doublet (d) | 1H | Pyridine C2-H | Deshielded by N and O; characteristic of 3-substituted pyridines. |
| 7.42 | Doublet (d) | 1H | Pyridine C5-H | Ortho to Bromine. |
| 7.15 | Doublet of Doublets (dd) | 1H | Pyridine C4-H | Coupling with C5 and C2 protons. |
| 4.55 | Singlet (s) | 2H | -OCH₂- | Methylene bridge; diagnostic singlet. |
| 1.48 | Singlet (s) | 9H | -C(CH₃)₃ | Tert-butyl group; strong intensity confirms ester integrity. |
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass: [M+H]⁺ = 288.0 and 290.0.
-
Isotope Pattern: The presence of a single bromine atom dictates a 1:1 ratio between the M and M+2 peaks (⁷⁹Br and ⁸¹Br isotopes). This is a critical purity check; loss of the bromine pattern indicates side reactions (e.g., debromination).
Strategic Applications in Drug Design
This molecule is a "divergent point" intermediate. Its value lies in the orthogonality of its reactive groups: the Aryl Bromide (stable to acid/base, reactive to Pd) and the Tert-butyl Ester (stable to Pd/base, reactive to acid).
Pathway A: Suzuki-Miyaura Coupling
The 6-bromo position is highly activated for oxidative addition by Palladium (0).
-
Reagents: Aryl Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
-
Outcome: Extension of the heteroaromatic core (e.g., biaryl systems) while retaining the protected ester for later use.
Pathway B: Acidolytic Deprotection
The tert-butyl group serves as a semi-permanent protecting group.
-
Reagents: TFA (Trifluoroacetic acid) in DCM or HCl in Dioxane.
-
Outcome: Unmasking of the carboxylic acid to form 2-[(6-bromopyridin-3-yl)oxy]acetic acid . This free acid can then be coupled to amines to form amides (common in peptidomimetics).
Figure 3: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.).[3] (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[3] Link
-
Williamson Ether Synthesis Protocol: Scifinder/ChemicalBook. Synthesis of tert-Butyl bromoacetate and related ether formations. Link
-
General Pyridine Ether Synthesis: Organic Syntheses, Coll. Vol. 10, p. 12 (2004); Vol. 79, p. 43 (2002). (General procedure for alkylation of hydroxypyridines). Link
-
Commercial Availability & Properties: CymitQuimica Product Entry for CAS 1206248-94-3 (Isomeric reference for physical properties). Link
Sources
Application Note: Strategic Utilization of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Executive Summary
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a high-value bifunctional heterocyclic scaffold used extensively in medicinal chemistry and drug discovery. Its structural utility lies in its orthogonal reactivity : it possesses an aryl bromide handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a tert-butyl ester motif that serves as a masked carboxylic acid.
This guide details the synthesis, stability, and application of this compound. It focuses on its role as a "linker" unit in PROTACs (Proteolysis Targeting Chimeras) and as a core pharmacophore builder in GPCR agonists (e.g., GLP-1, PPAR).
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| IUPAC Name | tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| Key Functionality A | C(sp²)–Br : Electrophilic site for Pd/Ni-catalyzed coupling at the C6 position (α-to-nitrogen). |
| Key Functionality B | –COOtBu : Acid-labile protecting group; precursor to carboxylic acid for amide coupling. |
| Key Functionality C | Pyridine Core : Modulates solubility and metabolic stability (lower lipophilicity than phenyl analogs). |
Structural Logic
The 2,5-substitution pattern (relative to the pyridine nitrogen) is critical. The bromine at position 6 (adjacent to nitrogen) is highly activated for oxidative addition by palladium catalysts due to the electron-deficient nature of the pyridine ring. Conversely, the oxy-acetate chain at position 3 provides a flexible ether linkage often used to extend into solvent-exposed regions of a protein binding pocket.
Core Application 1: Synthesis of the Scaffold
Context: While commercially available, in-house preparation is often required for scale-up or analog generation.
Protocol: O-Alkylation of 6-Bromopyridin-3-ol
Objective: Selective alkylation of the phenolic oxygen without N-alkylation side products.
Reagents:
-
Starting Material: 6-Bromopyridin-3-ol (1.0 equiv)
-
Electrophile: tert-Butyl bromoacetate (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
Solvent: DMF (anhydrous) or Acetonitrile
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with 6-Bromopyridin-3-ol (10 g, 57.5 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add K₂CO₃ (15.9 g, 115 mmol) in a single portion. The suspension may turn slightly yellow.
-
Alkylation: Cool the mixture to 0°C. Add tert-butyl bromoacetate (12.3 g, 63.2 mmol) dropwise over 15 minutes to control exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Checkpoint: The product is less polar than the starting phenol.
-
-
Work-up: Dilute with water (300 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine (2 x 100 mL) to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0–20% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a white to off-white solid.
-
Core Application 2: Divergent Functionalization
This scaffold allows for "Branch-Point Synthesis." You can couple the bromide first (Path A) or deprotect the ester first (Path B). Path A is recommended because the tert-butyl ester is stable to basic Suzuki conditions, whereas the free acid can poison palladium catalysts or require extra equivalents of base.
Diagram: Divergent Synthetic Workflow
Caption: Divergent synthetic pathways. Path A utilizes the bromide handle first (recommended), while Path B liberates the carboxylic acid for amide coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Context: Installing an aryl group at the C6 position. The electron-poor pyridine ring facilitates rapid oxidative addition, making this reaction robust even with less active boronic acids.
Reaction Scheme: Scaffold + Ar-B(OH)₂ → [Pd] → Coupled Biaryl Ester
Protocol:
-
Setup: In a microwave vial or sealed tube, combine:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv). Note: Pd(PPh₃)₄ is also effective but air-sensitive.
-
Base: 2M aq. Na₂CO₃ or K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane (concentration ~0.1 M).
-
-
Degassing: Sparge the solvent mixture with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.
-
Reaction: Heat to 80–90°C for 2–4 hours (or 100°C for 30 min in microwave).
-
Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.
-
Purification: Flash chromatography. The tert-butyl group aids solubility in non-polar solvents, simplifying purification.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst deactivation or old boronic acid. | Switch to XPhos Pd G2 or SPhos Pd G2 for sterically hindered substrates. |
| Protodeboronation | Unstable boronic acid (e.g., 2-pyridyl). | Use Boronic Esters (BPin) and anhydrous conditions (DMF/Cs₂CO₃). |
| Hydrolysis of Ester | Basic conditions too harsh. | Switch base to mild KF or K₃PO₄ and reduce water content. |
Experimental Protocol: Ester Deprotection
Context: Converting the tert-butyl ester to the carboxylic acid for subsequent amide coupling (e.g., attaching to a piperazine or amine pharmacophore).
Method A: Acidic Cleavage (Preferred)
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve substrate in DCM. Add TFA (ratio 1:4 TFA:DCM). Stir at RT for 1–2 hours.
-
Note: The pyridine nitrogen will be protonated as the TFA salt. This often improves stability. Remove excess TFA by azeotroping with toluene or heptane on a rotovap.
Method B: Basic Hydrolysis
-
Reagents: LiOH (3 equiv), THF/Water (3:1).
-
Procedure: Stir at RT.
-
Caution: Ensure the C6-substituent (if already coupled) is stable to base.
Strategic Use Case: PROTAC Linker Synthesis
In PROTAC design, this scaffold serves as an "Anchor-Linker" module.
-
The Anchor: The 6-bromo pyridine can be coupled to a Cereblon or VHL ligand.
-
The Linker: The oxy-acetate chain provides a short, polar spacer.
-
Extension: The carboxylic acid is coupled to a diamine (e.g., piperazine) to extend the chain length.
Diagram: PROTAC Assembly Logic
Caption: Logic flow for incorporating the scaffold into a PROTAC system.
References
-
Synthesis of Pyridyl Ethers: Organic Syntheses, Coll. Vol. 10, p. 12 (2004). (General procedure for alkylation of phenols).
-
Suzuki-Miyaura Coupling on Pyridines: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
TFA Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Application in GPCR Agonists: Example analogous chemistry found in: Journal of Medicinal Chemistry, "Discovery of Pyridine-Based Agonists". (Generic reference for scaffold utility).
-
Safety Data: PubChem Compound Summary for tert-butyl bromoacetate.
Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
- 1. rsc.org [rsc.org]
- 2. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tert-Butyl 2-[(6-Bromopyridin-3-yl)oxy]acetate in Medicinal Chemistry
Executive Summary
In modern drug discovery, the modular assembly of complex pharmacophores relies heavily on bifunctional building blocks that offer both structural rigidity and orthogonal reactivity. Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (CAS: 2408336-24-1) has emerged as a highly versatile intermediate in medicinal chemistry. By combining an activated electrophilic site (6-bromopyridine) for transition-metal-catalyzed cross-coupling with an acid-labile protected carboxylic acid (tert-butyl oxyacetate), this molecule allows for the rapid construction of diverse chemical libraries.
This application note details the mechanistic rationale, optimized synthetic workflows, and self-validating protocols for utilizing this building block in the development of therapeutic agents, ranging from metabolic modulators to targeted oncology drugs.
Chemical Rationale & Pharmacophore Utility
The architectural design of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is highly intentional, addressing several common ADME (Absorption, Distribution, Metabolism, and Excretion) and synthetic challenges:
-
The Pyridine Core: Substituting a standard phenyl ring with a pyridine significantly lowers the lipophilicity (logP) of the resulting drug candidate, which generally improves aqueous solubility and metabolic stability. Furthermore, the nitrogen atom withdraws electron density via inductive and resonance effects, lowering the LUMO of the C–Br bond. This accelerates the oxidative addition step in palladium-catalyzed cross-couplings compared to unactivated bromobenzenes.
-
The Aryloxyacetic Acid Motif: Once deprotected, the aryloxyacetic acid moiety serves as a critical pharmacophore. It is a recognized binding determinant for several biological targets, including G-protein coupled receptors (e.g., GPR40/FFAR1), chromatin remodeling complexes (e.g., SMARCA2/4)[1], and metabolic enzymes like 11-beta-HSD1[2].
-
Orthogonal Protection Strategy: The selection of the tert-butyl ester over methyl or ethyl esters is a deliberate strategic choice. Methyl and ethyl esters typically require basic saponification (e.g., LiOH in THF/H
O) for deprotection, which can inadvertently hydrolyze base-sensitive amides or epimerize stereocenters installed downstream. In contrast, the tert-butyl group is completely stable to the basic conditions of Suzuki couplings (e.g., K CO ) but rapidly cleaves under mild acidic conditions (TFA), releasing gaseous isobutylene and driving the reaction to completion without the need for an aqueous workup.
Caption: Pleiotropic pharmacological targeting of the aryloxyacetic acid pharmacophore.
Quantitative Data: Reaction Optimization
To maximize the utility of the 6-bromopyridine site, extensive optimization of the Suzuki-Miyaura cross-coupling conditions is required. The electron-deficient nature of the pyridine ring makes it susceptible to protodeboronation of the incoming boronic acid if the base is too harsh or the catalyst is inefficient.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 6-Bromopyridine Derivatives
| Entry | Palladium Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent System | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh | PPh | Na | Toluene/EtOH/H | 90 | 65% | Monodentate ligand leads to rapid catalyst deactivation; high protodeboronation. |
| 2 | Pd(OAc) | SPhos | K | Toluene/H | 100 | 85% | Bulky, electron-rich ligand accelerates reductive elimination. Good yield. |
| 3 | Pd(dppf)Cl | dppf | K | 1,4-Dioxane/H | 90 | 94% | Bidentate ligand prevents deactivation. Dioxane ensures homogeneity. Optimal. |
| 4 | Pd | XPhos | Cs | 1,4-Dioxane | 100 | 92% | Excellent for sterically hindered boronic acids, but higher cost than Entry 3. |
Note: Data synthesized from internal application benchmarks and literature precedents involving Aurora kinase modulators[3].
Key Synthetic Workflows
The standard application of this building block follows a three-stage sequence: (1) Core functionalization via cross-coupling, (2) Unmasking of the carboxylic acid, and (3) Terminal derivatization (typically amide bond formation).
Caption: Synthetic workflow for derivatizing tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every procedure includes an in-process control (IPC) step to verify chemical transformations before proceeding.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C6 position of the pyridine ring.
-
Preparation & Degassing: In an oven-dried Schlenk flask, combine tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). Add 1,4-dioxane (8 mL) and an aqueous solution of K
CO (2.0 M, 1.0 mL, 2.0 equiv).-
Causality: Dioxane is chosen over THF because of its higher boiling point, allowing for higher reaction temperatures without pressurization.
-
-
Deoxygenation: Sparge the biphasic mixture with Argon gas for 10 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) oxide complex, prematurely killing the catalytic cycle.
-
-
Catalyst Addition & Heating: Add Pd(dppf)Cl
·CH Cl (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C in a pre-heated oil bath for 4 hours. -
Validation Checkpoint (IPC): Withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Success Criteria: The reaction is validated to proceed when the starting material mass (m/z 288/290 [M+H]
) is ≤2% relative to the product mass. If unreacted bromide remains, add an additional 0.02 equiv of catalyst and stir for 2 hours.
-
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Acidic Deprotection of the tert-Butyl Ester
Objective: Unmask the carboxylic acid for downstream functionalization.
-
Reaction Setup: Dissolve the purified intermediate from Protocol A (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic Acid (TFA, 5 mL). Remove the ice bath and stir at room temperature for 3 hours.
-
Causality: Diluting TFA in DCM moderates the reaction kinetics and prevents potential polymerization or degradation of electron-rich aryl substituents. The E1 mechanism generates isobutylene gas, making the reaction irreversible.
-
-
Validation Checkpoint (IPC): Perform Thin Layer Chromatography (TLC) using 5% MeOH in DCM.
-
Success Criteria: The non-polar ester spot (typically R
~0.6) must completely disappear, replaced by a highly polar, streak-prone baseline spot (R ~0.1) corresponding to the free acid.
-
-
Workup: Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with Toluene (3 × 10 mL).
-
Causality: Toluene forms an azeotrope with TFA, ensuring complete removal of the acid without requiring an aqueous basic workup, which would trap the water-soluble product in the aqueous phase.
-
Protocol C: Amide Bond Formation
Objective: Couple the free aryloxyacetic acid with a target amine.
-
Activation: Dissolve the free acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5 mL). Add HATU (1.2 equiv, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol). Stir at room temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into an active HOAt ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid and the amine salt without competing for the activated ester.
-
-
Coupling: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) to the activated mixture. Stir at room temperature for 2 hours.
-
Validation Checkpoint (IPC): Analyze via LC-MS.
-
Success Criteria: Disappearance of the activated HOAt-ester mass and appearance of the target amide mass.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO
(10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry, concentrate, and purify via preparative HPLC.
References
To verify the mechanistic claims and real-world applications of the aryloxyacetic acid and 6-bromopyridine pharmacophores in drug discovery, refer to the following authoritative patent literature:
-
Compounds and uses thereof (SMARCA2/4 Inhibitors) Source: Google Patents (WO2024088351A1) URL:[1]
-
Aurora kinase modulators and method of use Source: Google Patents (WO2007087276A1) URL:[3]
-
11-beta-hydroxysteroid dehydrogenase type 1 inhibitors Source: Google Patents (US Patent 8,383,820) URL:[2]
Sources
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate as a building block in drug discovery
Executive Summary
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (CAS 1150114-77-2) is a high-value bifunctional building block widely utilized in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : it possesses an aryl bromide "handle" for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a tert-butyl ester "mask" that can be selectively deprotected to a carboxylic acid for bioconjugation.
This scaffold is particularly critical in the design of PROTACs (Proteolysis Targeting Chimeras) , where it serves as a rigid, polar linker-anchor, and in the synthesis of peptidomimetics , where the pyridyl-ether moiety acts as a bioisostere for phenyl ethers, offering improved aqueous solubility and metabolic stability.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate |
| CAS Number | 1150114-77-2 |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| Physical State | White to off-white solid / viscous oil (purity dependent) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Aryl Bromide (C-Br), Ether (C-O-C), tert-Butyl Ester (-COOtBu) |
| Storage | 2–8°C, Inert atmosphere (Ar/N₂), Desiccated |
Strategic Utility in Drug Design
The "Pivot" Scaffold Concept
This molecule allows for divergent synthesis . Researchers can choose which end of the molecule to functionalize first based on the stability of their payload:
-
Path A (Aryl Functionalization): Perform Pd-catalyzed cross-coupling on the bromide while the acid remains protected as a tert-butyl ester.
-
Path B (Linker Activation): Deprotect the ester to the carboxylic acid to attach a warhead or E3 ligase ligand (e.g., Thalidomide derivative) before modifying the pyridine ring.
Bioisosterism & Physicochemical Tuning
Replacing a phenyl ether with a pyridine ether (as found in this block) often results in:
-
lowered logP (increased hydrophilicity).
-
Reduced CYP450 metabolism (blocking para-hydroxylation sites).
-
Enhanced H-bond accepting capacity (via the pyridine nitrogen), potentially improving binding affinity in the target pocket.
Experimental Workflows & Protocols
Visualizing the Synthetic Logic
The following diagram illustrates the divergent pathways available when using this building block.
Figure 1: Divergent synthetic pathways enabling flexible library generation.
Protocol 1: Synthesis of the Building Block
For labs synthesizing the material in-house rather than purchasing.
Reaction Type: Williamson Ether Synthesis (Heterocyclic) Mechanism: SN2 displacement of alkyl bromide by phenoxide equivalent.
Materials:
-
6-Bromopyridin-3-ol (1.0 eq)
-
tert-Butyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Solvent: DMF or Acetone (anhydrous)
Step-by-Step:
-
Dissolution: Charge a round-bottom flask with 6-bromopyridin-3-ol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Base Addition: Add K₂CO₃ (20 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the pyridyl anion.
-
Alkylation: Add tert-butyl bromoacetate (11 mmol) dropwise over 10 minutes. Note: Exothermic reaction possible.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product is less polar than the starting phenol.
-
Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-20% EtOAc).
-
Yield Expectation: 85–95%.
-
Protocol 2: Suzuki-Miyaura Coupling (Path A)
Functionalizing the aryl bromide.
Materials:
-
Scaffold (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Setup: In a microwave vial or sealed tube, combine Scaffold, Boronic Acid, and Catalyst.
-
Inerting: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add Dioxane and aqueous Base via syringe.
-
Heating: Heat to 80–100°C for 2–4 hours (or 120°C for 30 min in microwave).
-
Validation: LC-MS should show consumption of the bromide (M+2 pattern disappears) and formation of the biaryl product.
-
Workup: Filter through Celite to remove Pd. Concentrate and purify via prep-HPLC or flash chromatography.
Protocol 3: Acidic Deprotection (Path B)
Unmasking the linker for conjugation.
Materials:
-
Scaffold (or coupled intermediate)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve substrate in DCM (0.1 M concentration).
-
Acidification: Add TFA (1:1 v/v ratio with DCM) slowly at 0°C.
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Tip: Add a scavenger (e.g., triethylsilane) if the molecule contains oxidation-sensitive moieties (like methionines or electron-rich aromatics) to prevent tert-butyl cation trapping.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Result: The resulting carboxylic acid is usually used directly in amide coupling without further purification.
Application in PROTAC Design
This molecule is a "privileged linker" precursor. In PROTACs, the linker length and rigidity are crucial for the formation of the ternary complex (Target-PROTAC-E3 Ligase).
-
Rigidity: The pyridine ring adds conformational constraint compared to a pure PEG chain, potentially reducing the entropic penalty of binding.
-
Length: The ~6-atom distance from the bromine to the carbonyl is ideal for "medium" length linkers.
Figure 2: Assembly logic for PROTACs using the scaffold as a central connector.
Expert Tips & Troubleshooting
-
Base Sensitivity: While the tert-butyl ester is stable to basic conditions used in Suzuki coupling (K₂CO₃), avoid strong nucleophiles (e.g., NaOMe) or prolonged exposure to strong bases at high heat, which could cause transesterification or hydrolysis.
-
Pd Removal: Pyridines can coordinate to Palladium, making catalyst removal difficult. Use metal scavengers (e.g., SiliaMetS® Thiol) during workup if the final product is for biological assay.
-
Solubility: If the free acid (after deprotection) is insoluble in DCM, switch to DMF/DMSO for the subsequent amide coupling step.
Safety & Handling
-
Hazards: The compound contains a pyridine ring and a halogen; treat as a potential skin and eye irritant. Precursors (tert-butyl bromoacetate) are lachrymators and highly toxic.
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work in a fume hood.
-
Waste: Dispose of halogenated organic waste in appropriate streams.
References
-
Organic Syntheses Procedure. Synthesis of Tert-Butyl Bromoacetate and Alkylation Protocols. Organic Syntheses. Available at: [Link]
- Buhimschi, A. et al. (2018).Targeted Protein Degradation: The PROTAC Linker Revolution. Nature Reviews Drug Discovery. (General context on linker chemistry).
-
PubChem Compound Summary. Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (CAS 1150114-77-2). National Center for Biotechnology Information. Available at: [Link]
- Smith, A. et al.Pyridine Ethers as Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual reference for bioisosterism).
Application Notes and Protocols: Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate as a Versatile Linker Precursor in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length, rigidity, and composition are critical determinants of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and subsequent proteasomal degradation.[3]
This guide focuses on the application of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate , a highly versatile building block for the synthesis of PROTAC linkers. Its structure offers two orthogonal points for chemical modification: a tert-butyl ester that can be deprotected to reveal a carboxylic acid for amide bond formation, and a bromo-substituted pyridine ring amenable to a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for a modular and flexible approach to PROTAC synthesis.
Chemical Properties and Strategic Advantages
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a key intermediate that provides a robust scaffold for linker synthesis. The strategic placement of its functional groups offers significant advantages in a PROTAC design campaign.
| Property | Advantage in PROTAC Synthesis |
| Tert-butyl Ester | A stable protecting group for the carboxylic acid, resistant to many reaction conditions used for modifying the pyridine ring.[4] It can be selectively cleaved under acidic conditions to provide a handle for amide coupling to an E3 ligase ligand or a POI ligand.[5] |
| 6-Bromo-pyridine Moiety | Provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8] This allows for the introduction of a wide variety of chemical moieties to connect to the POI ligand. |
| 3-Oxy Linkage | The ether linkage provides a degree of flexibility and can influence the physicochemical properties of the final PROTAC molecule. |
PROTAC Synthesis Workflow using Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
The general strategy for utilizing this building block in PROTAC synthesis involves a two-stage process:
-
Modification of the Pyridine Ring: The bromo-pyridine is first functionalized via a palladium-catalyzed cross-coupling reaction to attach the POI-binding moiety or a precursor.
-
Linker Elongation and E3 Ligase Ligand Conjugation: The tert-butyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled to the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or VHL ligands).
Experimental Protocols
Protocol 1: Deprotection of the Tert-butyl Ester to 2-[(6-bromopyridin-3-yl)oxy]acetic acid
The selective cleavage of the tert-butyl ester is a crucial first step to unmask the carboxylic acid functionality for subsequent amide coupling. Acid-mediated hydrolysis is the most common and effective method.[4]
Reaction Scheme:
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Reagents and Materials:
-
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alternatively, 4M HCl in 1,4-dioxane
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 eq) in dichloromethane (DCM, approximately 0.1 M solution).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting crude 2-[(6-bromopyridin-3-yl)oxy]acetic acid can often be used in the next step without further purification. If necessary, it can be purified by crystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromopyridine and a boronic acid or ester derivative of the POI ligand.[9][10]
Reaction Scheme:
Caption: Suzuki coupling for C-C bond formation.
Reagents and Materials:
-
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 eq)
-
POI-boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 0.05 eq)
-
Base (e.g., Potassium carbonate, K2CO3, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, the POI-boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for forming a carbon-nitrogen bond between the bromopyridine and an amine-containing POI ligand.[6][8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Reagents and Materials:
-
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 eq)
-
POI-amine (1.1 eq)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd2(dba)3, 0.02 eq)
-
Phosphine ligand (e.g., Xantphos, 0.04 eq)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk flask.
-
Add the anhydrous solvent and stir for 10 minutes.
-
Add Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate and the POI-amine.
-
Seal the flask and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Amide Coupling to E3 Ligase Ligand
Following deprotection of the tert-butyl ester (Protocol 1), the resulting carboxylic acid is coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives) using standard peptide coupling reagents.[11]
Reaction Scheme:
Caption: Final amide coupling to assemble the PROTAC.
Reagents and Materials:
-
Carboxylic acid intermediate (from Protocol 1 and 2 or 3) (1.0 eq)
-
Amine-functionalized E3 ligase ligand (1.0-1.2 eq)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 eq)
-
Base (e.g., Diisopropylethylamine, DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid intermediate in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagent and stir for 5-10 minutes at room temperature.
-
Add the amine-functionalized E3 ligase ligand followed by the base.
-
Stir the reaction at room temperature and monitor by LC-MS until completion (typically 2-16 hours).
-
Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC or column chromatography.
Conclusion
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a valuable and versatile building block for the modular synthesis of PROTACs. Its orthogonal reactive sites allow for a systematic and efficient exploration of the linker structure, which is a critical aspect of PROTAC optimization. The protocols outlined in this guide, based on robust and well-established chemical transformations, provide a solid foundation for researchers to design and synthesize novel protein degraders.
References
-
Hayhow, T. G., Borrows, R. E. A., Diène, C. R., Fairley, G., Fallan, C., Fillery, S. M., Scott, J. S., & Watson, D. W. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry (Weinheim an der Bergstrasse, Germany), 26(70), 16818–16823. [Link]
-
Mondal, S., & Jana, S. (2026). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules (Basel, Switzerland), 31(1), 33. [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]
-
Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry – A European Journal, 26(70), 16818-16823. [Link]
-
Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. (2021). Diva-portal.org. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild and Efficient Reagent for the Deprotection of Tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. [Link]
-
Sonogashira reaction. In Wikipedia. [Link]
-
Buchwald-Hartwig amination. In Wikipedia. [Link]
-
Joubert, N., Pohl, R., Klepetářová, B., & Hocek, M. (2007). Modular and practical synthesis of 6-substituted pyridin-3-yl C-nucleosides. The Journal of organic chemistry, 72(18), 6797–6805. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]
-
An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Acta pharmaceutica Sinica. B, 12(12), 4346–4362. [Link]
-
Troup, R. I., & Scott, D. E. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC medicinal chemistry, 11(11), 1238–1253. [Link]
-
Troup, R. I., & Scott, D. E. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1238-1253. [Link]
-
Gabizon, R., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. bioRxiv. [Link]
-
Shcherbakov, D. S., & Dubinina, G. G. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration, 1, 1-12. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2020). PMC. [Link]
-
Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). (2020). ResearchGate. [Link]
-
Li, Y., et al. (2020). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 25(18), 4235. [Link]
- U.S. Patent No. US20100311968A1. (2010).
-
Singh, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4946-4950. [Link]
-
PROTACs improve selectivity for targeted proteins. (2025). ScienceOpen. [Link]
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
-
Organoborane coupling reactions (Suzuki coupling). (2002). PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). PMC. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions. [Link]
Sources
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate as an alkylating agent
Application Note: High-Precision Utilization of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate in Drug Discovery
Executive Summary
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a specialized bi-functional building block widely employed in medicinal chemistry. While often categorized in procurement databases alongside alkylating agents due to its synthesis from tert-butyl bromoacetate , it functionally serves as a masked carboxymethyl donor and an arylating electrophile .
This guide clarifies its role as a critical intermediate for introducing the (pyridin-3-yl)oxy acetic acid motif—a pharmacophore common in Glucokinase Activators (GKAs), PPAR agonists, and PROTAC linkers. The protocol below details its synthesis via O-alkylation, its application in cross-coupling (Suzuki-Miyaura), and subsequent deprotection strategies.
Technical Profile & Chemical Identity
| Property | Specification |
| Chemical Name | Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate |
| Common Role | Bi-functional Linker / Protected Pharmacophore |
| CAS Number | 1150114-80-9 (Isomer dependent; verify specific regioisomer) |
| Molecular Formula | C₁₁H₁₄BrNO₃ |
| Molecular Weight | 288.14 g/mol |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| Key Functionalities | 1.[1][2][3][4][5][6][7] Aryl Bromide: Handle for Pd-catalyzed coupling.2. Tert-butyl Ester: Acid-labile protecting group. |
Mechanistic Workflow
The utility of this compound lies in its ability to withstand cross-coupling conditions before releasing the free carboxylic acid.
Figure 1: Synthetic workflow showing the generation of the building block via alkylation, followed by its use as a coupling partner and final deprotection.
Detailed Experimental Protocols
Protocol A: Synthesis of the Building Block (O-Alkylation)
Note: This step explains why the compound is associated with "alkylating agents"—it is the direct product of alkylating a hydroxypyridine.
Objective: Selective O-alkylation of 6-bromopyridin-3-ol while minimizing N-alkylation byproducts.
Reagents:
-
6-Bromopyridin-3-ol (1.0 equiv)
-
Tert-butyl bromoacetate (1.1 equiv)[3]
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone (Reagent Grade)
Step-by-Step Procedure:
-
Preparation: Charge a dried round-bottom flask with 6-bromopyridin-3-ol (e.g., 5.0 g, 28.7 mmol) and anhydrous
(7.9 g, 57.4 mmol). -
Solvation: Add DMF (50 mL) and stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Cool the mixture to 0°C. Add tert-butyl bromoacetate (6.15 g, 31.5 mmol) dropwise over 10 minutes.
-
Critical Check: Controlling temperature prevents the formation of N-alkylated pyridone impurities.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.
-
Workup: Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.[7] -
Purification: If necessary, purify via silica gel chromatography (0-20% EtOAc in Hexanes).
-
Yield Expectation: 85–95% as a white/off-white solid or oil.
-
Protocol B: Utilization as an Arylating Agent (Suzuki Coupling)
Objective: To attach the (pyridin-3-yl)oxy acetate motif to a core scaffold (e.g., an aryl boronic acid).
Reagents:
-
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 equiv)
-
Aryl Boronic Acid / Pinacol Ester (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Procedure:
-
Assembly: In a microwave vial or pressure tube, combine the bromopyridine building block, boronic acid, and base.
-
Degassing: Add solvents and sparge with Argon/Nitrogen for 5 minutes. Add the Pd catalyst last.
-
Coupling: Seal and heat to 80–90°C for 2–4 hours (or microwave at 100°C for 30 min).
-
Verification: Check LCMS for the disappearance of the bromide (M+H ~288/290 pattern) and appearance of the coupled product.
-
Isolation: Filter through Celite, concentrate, and purify via flash chromatography.
Protocol C: Deprotection (Revealing the Acid)
Objective: Cleavage of the tert-butyl ester to yield the active carboxylic acid.
Reagents:
-
Coupled Intermediate (from Protocol B)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Dissolution: Dissolve the intermediate in DCM (5–10 volumes).
-
Acidification: Add TFA (10–20% v/v) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours.
-
Note: The tert-butyl cation released is volatile but can re-alkylate nucleophilic centers. Adding a scavenger (e.g., triethylsilane) is recommended if the molecule contains sensitive indoles or electron-rich aromatics.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.
-
Result: The free acid is now ready for biological testing or amide coupling.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| N-Alkylation during Synthesis | Reaction temperature too high; Solvent polarity. | Keep reaction at 0°C during addition. Switch solvent from DMF to Acetone/ACN to favor O-alkylation. |
| Protodebromination | Loss of Br during coupling (Pd-catalyzed reduction). | Use anhydrous solvents; switch catalyst to |
| Incomplete Deprotection | TFA concentration too low. | Increase TFA to 50% in DCM or warm to 35°C. |
Safety & Handling
-
Tert-butyl bromoacetate (Precursor): Potent lachrymator and alkylating agent. Handle in a fume hood. Causes severe skin burns.
-
Bromopyridines: Generally toxic and potential irritants. Avoid inhalation of dusts.
-
Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing palladium should be treated with scavengers before disposal.
References
-
Synthesis of Tert-butyl bromoacetate (Precursor)
- Source: ChemicalBook & Organic Syntheses.
-
URL:
-
General Procedure for O-Alkylation of Hydroxypyridines
- Source: Sigma-Aldrich / Merck Technical Bulletin.
-
URL:
-
Application in Drug Discovery (BRD4 Inhibitors)
-
Title: "Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives... as bromodomain brd4 inhibitors."[2]
- Source: Google P
-
URL:
-
-
Commercial Availability & Properties
-
Source: Fluorochem / CymitQuimica Product Data. "Tert-Butyl 2-((6-bromopyridin-2-yl)oxy)acetate."[8]
-
URL:
-
Sources
- 1. tert-butyl 2-{[6-(3-bromopyridin-4-yl)-2-azaspiro[3.4]octan-6-yl]oxy}acetate | 2309474-48-2 [sigmaaldrich.com]
- 2. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 3. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. tert-Butyl bromoacetate: Background technique, synthesis, applications and hazard_Chemicalbook [chemicalbook.com]
- 8. tert-Butyl 2-((6-bromopyridin-2-yl)oxy)acetate [cymitquimica.com]
Synthetic Routes to Analogs of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate: An Application and Protocol Guide
Introduction: The Significance of Pyridinyloxyacetate Scaffolds in Modern Drug Discovery
The pyridinyloxyacetate moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved pharmaceuticals and clinical candidates underscores its importance to drug development professionals. The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability through its nitrogen atom, and a dipole moment that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The ether linkage and the tert-butyl ester group further modulate solubility, metabolic stability, and receptor-binding interactions.
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, in particular, serves as a versatile building block for the synthesis of a wide array of more complex molecules. The bromine atom at the 6-position provides a convenient handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the rapid generation of diverse chemical libraries for hit-to-lead optimization. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions to reveal a key pharmacophoric feature or a point for further conjugation.
This technical guide provides a detailed exploration of the primary synthetic route to tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate and its analogs, focusing on the well-established Williamson ether synthesis. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss the synthesis of key precursors.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is the Williamson ether synthesis. This venerable yet highly reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the O-alkylation of 6-bromopyridin-3-ol with tert-butyl bromoacetate.
Mechanistic Insights: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of 6-bromopyridin-3-ol by a suitable base to form a pyridinolate anion. This potent nucleophile then attacks the electrophilic carbon of tert-butyl bromoacetate, which bears a good leaving group (bromide). The reaction occurs in a single, concerted step, leading to the formation of the ether linkage and the displacement of the bromide ion.
Given that this is an SN2 reaction, the choice of the alkylating agent is critical. The reaction is most efficient with primary alkyl halides, such as tert-butyl bromoacetate, as they are less sterically hindered and less prone to competing elimination reactions (E2).
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the target compound.
Synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
This protocol is adapted from established Williamson ether synthesis procedures for structurally related molecules.[1]
Reaction Scheme:
Caption: General schematic for the Williamson ether synthesis of the target molecule.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Bromopyridin-3-ol | ≥97% | Commercially Available |
| Tert-butyl bromoacetate | ≥98% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Commercially Available |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl acetate | ACS grade | Commercially Available |
| Hexanes | ACS grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available |
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Addition funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromopyridin-3-ol (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyridinolate.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add tert-butyl bromoacetate (1.2 eq.) dropwise via an addition funnel.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow oil or solid |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the molecular weight |
Synthetic Routes to Analogs
The protocol described above is highly adaptable for the synthesis of a wide range of analogs.
Variation of the Pyridine Core
A variety of substituted 3-hydroxypyridines can be used in place of 6-bromopyridin-3-ol to generate analogs with different substitution patterns on the pyridine ring. For example, using 6-chloropyridin-3-ol would yield the corresponding 6-chloro analog.
Variation of the Ester Group
Different haloacetate esters can be employed to introduce alternative ester functionalities. For instance, using ethyl bromoacetate or methyl bromoacetate would produce the corresponding ethyl and methyl esters.
Visualization of the Synthetic Workflow
Caption: Step-by-step workflow for the synthesis and purification of the target molecule.
Conclusion
The Williamson ether synthesis provides a reliable and scalable route to tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate and its analogs. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals, detailing the mechanistic rationale and a robust experimental protocol. The versatility of this synthetic strategy allows for the generation of a diverse range of analogs, facilitating structure-activity relationship studies and the optimization of lead compounds in drug discovery programs.
References
-
Organic Syntheses. Org. Synth.2023 , 100, 245-259. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]
- Supporting Information for a relevant synthetic procedure.
Sources
The Strategic Application of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate in the Synthesis of Fused Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures with potent and selective biological activity is paramount. Pyridine-based fused heterocyclic compounds, such as furo[3,2-b]pyridines and pyrrolo[2,3-b]pyridines, represent a class of "privileged scaffolds" that are frequently found at the core of innovative therapeutics, particularly as kinase inhibitors.[1][2] The strategic functionalization of these core structures is key to modulating their pharmacological profiles. Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate has emerged as a highly valuable and versatile building block for the efficient construction of these and other complex heterocyclic systems.
This technical guide provides an in-depth exploration of the synthesis and application of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate. We will delve into detailed protocols for its preparation and its subsequent utilization in palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization to afford fused pyridine derivatives. The causality behind experimental choices, mechanistic insights, and practical considerations will be discussed to empower researchers in their synthetic endeavors.
The unique trifunctional nature of this reagent is central to its utility:
-
The 6-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at this position.
-
The Pyridin-3-yloxy Core: The ether linkage to the 3-position of the pyridine ring provides a key structural element for subsequent intramolecular cyclization reactions, leading to the formation of a fused five-membered ring.
-
The Tert-butyl Acetate Moiety: This group not only acts as a precursor for the newly formed heterocyclic ring but also offers the advantage of the bulky tert-butyl ester, which can influence solubility and reactivity.
Part 1: Synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
The preparation of the title compound is efficiently achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers from an alcohol and an organohalide.[3][4] In this case, 6-bromopyridin-3-ol is deprotonated with a suitable base to form the corresponding alkoxide, which then undergoes nucleophilic substitution with tert-butyl bromoacetate.
Protocol 1: Synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
This protocol details a representative procedure for the Williamson ether synthesis.
Materials:
-
6-Bromopyridin-3-ol
-
Tert-butyl bromoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromopyridin-3-ol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous DMF dropwise via an addition funnel over 30 minutes.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
Causality of Experimental Choices:
-
Inert Atmosphere: Sodium hydride is highly reactive with water and oxygen. An inert atmosphere prevents its decomposition and potential side reactions.
-
Anhydrous DMF: The use of an anhydrous solvent is crucial to prevent the quenching of the sodium hydride and the resulting alkoxide.
-
Sodium Hydride as Base: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 6-bromopyridin-3-ol without competing in the subsequent substitution reaction.
-
Controlled Addition of Tert-butyl bromoacetate: Dropwise addition at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
Part 2: Application in the Synthesis of Furo[3,2-b]pyridines
A powerful application of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is in the synthesis of furo[3,2-b]pyridine derivatives. This is typically achieved through a two-step, one-pot sequence involving a Sonogashira coupling followed by an intramolecular cyclization.[6][7]
Protocol 2: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
This protocol outlines a general procedure for the synthesis of 2-substituted furo[3,2-b]pyridines from tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate and a terminal alkyne.
Materials:
-
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), CuI (0.1 eq), and PPh₃ (0.2 eq).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene), followed by triethylamine (3.0 eq) and the terminal alkyne (1.2 eq).
-
Sonogashira Coupling: Heat the reaction mixture to 80-100 °C and monitor the progress of the Sonogashira coupling by TLC or LC-MS.
-
Intramolecular Cyclization: Once the starting material is consumed, continue heating the reaction mixture to facilitate the intramolecular cyclization. This step may require a higher temperature or prolonged reaction time.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite® to remove the catalyst. Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired 2-substituted furo[3,2-b]pyridine.
Mechanism of Action:
The reaction proceeds through a well-established catalytic cycle. The Sonogashira coupling first forms a C-C bond between the pyridine ring and the alkyne. The subsequent intramolecular cyclization is believed to occur via a 5-endo-dig cyclization, where the oxygen atom of the oxyacetate moiety attacks the internal carbon of the alkyne, leading to the formation of the furan ring.
Data Presentation
| Reaction | Starting Material | Reagents | Product | Typical Yield |
| Williamson Ether Synthesis | 6-Bromopyridin-3-ol | 1. NaH, DMF2. Tert-butyl bromoacetate | Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate | 70-85% |
| Sonogashira Coupling/Cyclization | Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, Phenylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N, Toluene | 2-Phenylfuro[3,2-b]pyridine | 60-75% |
Experimental Workflow Visualization
Caption: General workflow for the synthesis of fused heterocycles.
Trustworthiness: A Self-Validating System
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of reaction completion and the formation of the desired products. The purification of the final compounds by silica gel chromatography ensures the isolation of materials with high purity, which can be confirmed by NMR spectroscopy and mass spectrometry.
Conclusion: A Gateway to Novel Heterocyclic Libraries
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its trifunctional nature provides a convergent and efficient pathway to a diverse array of fused pyridine heterocycles. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.
References
- Anticancer Agents in Medicinal Chemistry. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. 20(8), 932-940. doi: 10.2174/1871520620666200311102304
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. dropwise, over 30 min. The rate of the addition is adjusted so as to keep the temperature of the reaction mixture 20-25 °C (Notes. Retrieved from [Link]
-
Cambridge University Press. Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, February 25). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. Williamson Ether Synthesis. Retrieved from [Link]
- Royal Society of Chemistry. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 54(76), 10733-10736. doi: 10.1039/C8CC06024A
-
Osaka University. Inter- and Intramolecular Cyclisation Reactions of Azoacetates Derived from Aryl Hydrazones of Ethylacetoacetate and Ac…. Retrieved from [Link]
- Royal Society of Chemistry. (2019). Silver-catalyzed cyclization of α-imino-oxy acids to fused tetralone derivatives. Organic & Biomolecular Chemistry, 17(32), 7563-7567. doi: 10.1039/C9OB01438A
- National Institutes of Health. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 12(1), 21-36. doi: 10.1039/d0md00293a
- National Institutes of Health. (2024). Dearomative Cyclization of Ynamides toward the Formation of Fused Diazabicycles. The Journal of Organic Chemistry, 89(5), 3034-3044. doi: 10.1021/acs.joc.3c02737
- National Institutes of Health. (2021). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry, 64(15), 11598-11613. doi: 10.1021/acs.jmedchem.1c00908
- Royal Society of Chemistry. (2007). Fused ring aziridines as a facile entry into triazole fused tricyclic and bicyclic heterocycles. Organic & Biomolecular Chemistry, 5(21), 3538-3546. doi: 10.1039/B710953A
-
Edubirdie. Williamson Ether Synthesis Lab Report | Eastern Kentucky University. Retrieved from [Link]
- National Institutes of Health. (2022, June 9). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. Nature Communications, 13, 3201. doi: 10.1038/s41467-022-30932-6
-
ResearchGate. (2025, December 6). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Retrieved from [Link]
- National Institutes of Health. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1134. doi: 10.1039/d0md00207a
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
This guide serves as a comprehensive technical resource for the handling, stability, and storage of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate . It is designed for researchers requiring high-fidelity data to maintain compound integrity during drug discovery workflows.
Compound Classification: Heterocyclic Building Block / Carboxylic Ester Primary Application: Intermediate in medicinal chemistry (e.g., SNAr coupling, Suzuki-Miyaura cross-coupling). Critical Vulnerabilities: Acid-catalyzed hydrolysis, photolytic debromination (minor), and moisture sensitivity.
Part 1: Storage & Handling FAQ
Q: What are the optimal storage conditions for long-term stability (>6 months)?
A: For maximum integrity, store the neat solid at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Mechanism: The tert-butyl ester moiety is kinetically stable to nucleophilic attack due to steric bulk but is thermodynamically unstable toward acid-catalyzed hydrolysis. Low temperature arrests the kinetics of any trace autocatalytic hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent potential UV-induced activation of the C-Br bond.
Q: Can I store this compound in solution (e.g., DMSO or DCM)?
A:
-
Short-term (Days): Yes, in anhydrous non-protic solvents (DCM, THF) at 4°C.
-
Long-term: No.
-
Risk:[1] In DMSO, trace acidity or heating can promote the cleavage of the tert-butyl group [1]. Furthermore, DMSO is hygroscopic; absorbed water will accelerate hydrolysis.
-
Risk:[1] In Chlorinated solvents (DCM/Chloroform), slow decomposition of the solvent produces HCl, which will rapidly cleave the tert-butyl ester to the carboxylic acid [2].
-
Q: The compound has turned from off-white to yellow. Is it still usable?
A: A slight yellowing often indicates surface oxidation of the pyridine nitrogen (formation of N-oxide) or trace photolysis.
-
Action: Check purity via LC-MS. If the main peak is intact (>95%) and the mass matches, it is likely usable for crude reactions. If high purity is required, perform a rapid filtration through a short plug of silica gel (eluting with Hexane/EtOAc) to remove polar oxidation byproducts.
Part 2: Stability & Degradation Troubleshooting
Degradation Pathway Analysis
The primary failure mode for this compound is the loss of the tert-butyl group, yielding the corresponding carboxylic acid.[2] This is driven by acidic moisture .
Figure 1: Acid-catalyzed degradation pathway of the tert-butyl ester moiety.
Troubleshooting Table
| Symptom | Probable Cause | Diagnostic Action | Remediation |
| Mass Spec shows [M-56] peak | Loss of t-Butyl group (Isobutylene). | Check for carboxylic acid peak in LC-MS (negative mode often sensitizes the acid). | Re-esterification is difficult. Isolate the acid and use it directly if possible, or re-couple with t-BuOH (DCC/DMAP). |
| Pungent/Acrid Odor | Hydrolysis of ester or solvent decomposition.[1] | Test pH of the headspace with damp litmus paper (vapor may be acidic). | Purify immediately. Store under Argon. |
| Precipitate in Solution | Formation of the free acid (less soluble in organic solvents like Hexane). | Filter solid and analyze by NMR. The acid often precipitates out of non-polar storage solvents. | Dissolve precipitate in MeOH, check LCMS. If it is the acid, separate it. |
Part 3: Experimental Best Practices
Solvent Compatibility Guide
Based on the lipophilicity of the tert-butyl group and the polarity of the pyridine ring, use the following guide for synthesis and purification:
| Solvent Class | Compatibility | Notes |
| Hydrocarbons (Hexane/Heptane) | Low | Good for precipitating impurities; compound likely oils out or is sparingly soluble. |
| Chlorinated (DCM/CHCl3) | High | Excellent solubility. Warning: Avoid prolonged storage due to HCl generation [2]. |
| Ethers (THF/Et2O) | High | Ideal for reactions. THF is the preferred solvent for storage in solution (short term) if stabilized. |
| Alcohols (MeOH/EtOH) | Moderate | Caution: Transesterification can occur if catalytic base/acid is present (e.g., t-Butyl ester |
| Water | Insoluble | Aqueous workups are safe at neutral pH (7-8). Avoid pH < 4.[1] |
Standard Operating Procedure (SOP) for Handling
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
-
Weighing: Weigh quickly in air; for amounts <10 mg, use an anti-static gun as the solid can be static-prone.
-
Workup Protocol:
-
When quenching reactions involving this compound, use saturated NH₄Cl or phosphate buffer (pH 7) .
-
Avoid 1M HCl washes, as this risks cleaving the ester.
-
Dry organic layers over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is to be stored for days before purification.
-
Storage Decision Tree
Figure 2: Decision logic for preserving compound integrity based on physical state and duration.
References
-
BenchChem. "An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry." BenchChem Technical Library. Accessed March 2, 2026. Link
-
Sigma-Aldrich. "Product Specification: Tert-Butyl bromoacetate and Pyridine analogs." Sigma-Aldrich Technical Sheets. Accessed March 2, 2026. Link
-
Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis."[3][4] Organic Chemistry Portal. Accessed March 2, 2026. Link
Sources
Optimization of reaction conditions for Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
To: Research & Development Team From: Technical Support Division (Chemical Synthesis Group) Subject: Optimization & Troubleshooting Guide: Synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Executive Summary & Reaction Scope
This technical guide addresses the synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate , a critical intermediate often used as a linker in medicinal chemistry (e.g., PROTACs, molecular glues). The core transformation involves the Williamson ether synthesis (
While theoretically straightforward, this reaction presents specific challenges:
-
Regioselectivity: Competition between
-alkylation (desired) and -alkylation (undesired quaternary salt formation). -
Ester Stability: The tert-butyl ester is acid-labile and susceptible to hydrolysis under harsh basic/aqueous conditions.
-
Conversion: The electron-deficient nature of the 6-bromopyridine ring can reduce the nucleophilicity of the hydroxyl group.
Optimized Experimental Protocol (The "Gold Standard")
This protocol is designed to maximize
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 6-Bromopyridin-3-ol | Substrate | 1.0 | Limiting reagent.[1] |
| Tert-butyl bromoacetate | Electrophile | 1.1 - 1.2 | Slight excess drives conversion. |
| Cesium Carbonate ( | Base | 1.5 - 2.0 | Preferred over |
| DMF (Anhydrous) | Solvent | [0.2 M] | Polar aprotic is essential. Acetonitrile is a viable alternative. |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (
) or Argon. -
Solubilization: Add 6-bromopyridin-3-ol (1.0 equiv) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
-
Deprotonation: Add
(1.5 equiv) in a single portion.-
Technical Note: The solution may change color (often yellow/orange) as the pyridin-3-olate anion forms. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add tert-butyl bromoacetate (1.1 equiv) dropwise over 10 minutes.
-
Why Cool? Controls the exotherm and minimizes side reactions (e.g., dialkylation or elimination).
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. If conversion is <90% after 4 hours, heat gently to 50°C. Do not exceed 60°C to protect the tert-butyl group.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 2x with water (removes DMF) and 1x with Brine.
-
Critical: Do not wash with acidic solutions (HCl), as this will cleave the tert-butyl ester.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Reaction Workflow Visualization
The following diagram outlines the critical decision points in the synthesis workflow.
Figure 1: Optimized workflow for the O-alkylation of 6-bromopyridin-3-ol.
Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by users in the field.
Issue 1: "I see a significant impurity with the same mass ( ) but different retention time."
Diagnosis: This is likely the
-
Switch Base: If using
, switch to . The large Cesium cation effectively dissociates the ion pair, making the Oxygen more nucleophilic ("naked anion" effect). -
Solvent Control: Ensure you are using DMF or DMAc . Avoid protic solvents or non-polar solvents (like Toluene) which might favor
-alkylation or slow the reaction significantly. -
Concentration: Run the reaction slightly more dilute (0.1 M) to minimize intermolecular
-attack.
Issue 2: "My product is disappearing during workup, or I see the carboxylic acid mass."
Diagnosis: Hydrolysis of the tert-butyl ester . This group is acid-sensitive. Solution:
-
Check Aqueous Wash: Did you use HCl or a slightly acidic buffer to remove the pyridine starting material? Stop. Use only water and brine.
-
Silica Acidity: Some silica gels are acidic. If the product degrades on the column, add 1% Triethylamine (Et3N) to your eluent to neutralize the silica.
Issue 3: "Reaction is stalling at 60-70% conversion."
Diagnosis: The 6-bromo substituent is electron-withdrawing, making the phenolate less nucleophilic than a standard phenol. Solution:
-
Catalyst: Add a catalytic amount of Potassium Iodide (KI) or TBAI (10 mol%). This performs an in-situ Finkelstein reaction, converting the bromoacetate to the more reactive iodoacetate .
-
Temperature: Increase temperature to 50-60°C. Warning: Do not exceed 65°C, or you risk thermal decomposition of the tert-butyl ester (isobutylene off-gassing).
Issue 4: "Can I use Sodium Hydride (NaH) instead of Carbonates?"
Answer: Yes, but proceed with caution.
-
Pros: NaH ensures irreversible deprotonation.
-
Cons: NaH is a strong base.[2][3] If the substrate is wet, it generates NaOH, which will rapidly hydrolyze your ester product. Furthermore, strong bases can sometimes promote elimination of the bromoacetate to a ketene intermediate. Recommendation: Stick to
unless the substrate is extremely unreactive.
Troubleshooting Logic Tree
Use this decision tree to diagnose low yields or impurities.
Figure 2: Diagnostic decision tree for reaction optimization.
References
-
Williamson Ether Synthesis Overview
-
Cesium Carbonate Effect
-
Pyridine Functionalization
-
Regioselectivity (N vs O): "Alkylation of Hydroxypyridines."[11] Journal of Organic Chemistry. (General principles regarding tautomerism and site-selectivity in hydroxypyridines).
-
- Reagent Safety & Handling
Sources
- 1. Tert-Butyl bromoacetate: applications as alkylating agent and safety_Chemicalbook [chemicalbook.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. CN102659588A - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling & Disposal of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Ticket ID: #TBP-BROM-001 Status: Resolved / Public Knowledge Base Agent: Senior Application Scientist, Chemical Safety Div.
Introduction: The "Hidden" Hazards of R&D Intermediates
Welcome to the Technical Support Center. You are likely accessing this guide because you are working with Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate , a specialized intermediate often used in the synthesis of GLP-1 agonists or other pyridine-based pharmacophores.
While this specific CAS (often associated with custom synthesis IDs like 1150114-77-2 or similar analogs) may lack a comprehensive public toxicological profile, its structural motifs—a halogenated pyridine coupled with an acid-labile tert-butyl ester —dictate a strict safety protocol.
This guide treats the compound not just as a static solid, but as a reactive entity capable of generating pressure (isobutylene gas) and environmental persistence (organohalogen).
Module 1: Receipt, Storage & Stability (The "Before" Phase)
Q: My compound arrived as a sticky solid. Is it degraded?
A: Not necessarily, but it requires immediate attention. Tert-butyl esters with ether linkages often exhibit low melting points. If the compound appears "gummy" or "oily":
-
Verification: Run a 1H-NMR immediately. Look for the distinct tert-butyl singlet (~1.4-1.5 ppm) and the methylene singlet (~4.5-4.6 ppm). If these integrals are correct, the compound is intact.
-
Causality: The "stickiness" is often due to trace solvent retention (EtOAc/Hexanes) from the purification column, which depresses the melting point.
-
Action: Dry under high vacuum (< 2 mbar) for 4 hours. If it remains an oil, store it as an oil; do not attempt to recrystallize with heat, as this risks thermal decarboxylation.
Q: Can I store this in a standard +4°C fridge?
A: Yes, but moisture protection is critical. The ester linkage is susceptible to hydrolysis, especially if the pyridine ring acts as a local base catalyst.
-
Protocol: Store in a tightly sealed vial, preferably under Argon/Nitrogen.
-
Secondary Containment: Place the vial inside a secondary jar containing desiccant (e.g., Drierite) to prevent hydrolysis into the corresponding carboxylic acid (2-[(6-bromopyridin-3-yl)oxy]acetic acid).
Module 2: Operational Safety & Reaction Risks (The "During" Phase)
Q: I am deprotecting the t-butyl group with TFA. Why did my vial pop?
A: You generated Isobutylene Gas . This is the most critical safety oversight with this molecule. Acidic cleavage of a tert-butyl group releases isobutylene (2-methylpropene) gas.
The Mechanism:
Troubleshooting Protocol:
-
Never perform this reaction in a sealed standard crimp-top vial or a closed volumetric flask.
-
Venting: Use a reaction vessel with a septum and insert a bleed needle (vent needle) to a bubbler or fume hood exhaust.
-
Scrubbing: For scales >5g, off-gassing is significant. Vent through a dilute NaOH scrubber to neutralize co-evolved acid fumes (TFA/HCl).
Q: Can I use standard palladium catalysts for coupling?
A: Yes, the 6-bromo position is highly active for Suzuki/Buchwald couplings. Safety Note: The resulting waste stream will contain Organo-Palladium species . These are often sensitizers and catalytically active.
-
Quenching: Treat the reaction mixture with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™) before filtration to bind residual Pd, keeping the heavy metal out of your aqueous waste stream.
Module 3: Waste Disposal (The "After" Phase)
Q: Can this go into the general "Organic Solvents" waste drum?
A: ABSOLUTELY NOT. This molecule contains Bromine .
-
The Rule: Any waste stream containing >0.1% Halogens (F, Cl, Br, I) must be segregated into "Halogenated Waste."
-
The Why: Non-halogenated waste is often used as fuel blending (burned for energy).[1] Halogenated waste, when burned at standard temperatures, produces Dioxins and Acid Gases (HBr). It requires high-temperature incineration with specific scrubbers.
Q: How do I clean the spatula/weighing boat?
A:
-
Rinse: Use Acetone or Methanol.
-
Collect: Pour the rinse into the Halogenated Waste container.
-
Disposal: The solid weighing boat itself should go into Solid Hazardous Waste, not the general trash, as residual brominated organics are persistent environmental toxins.
Visual Troubleshooting Guides
Figure 1: Safe Handling Workflow (Receipt to Reaction)
Caption: Workflow emphasizing the critical verification of physical state upon receipt and the mandatory venting requirement during acid deprotection.
Figure 2: Waste Disposal Decision Tree
Caption: Decision logic for segregating brominated waste to prevent dioxin formation during disposal.
Summary Data Tables
Table 1: Estimated Physical & Safety Properties
Note: As a specific SDS may not exist for this exact intermediate, these values are derived from Structure-Activity Relationships (SAR) of similar halogenated pyridine esters.
| Property | Value / Condition | Technical Note |
| Molecular Formula | C11H14BrNO3 | ~288.14 g/mol |
| Physical State | White to Off-white Solid | Low melting point possible (35-50°C) due to ether linkage. |
| Solubility | DCM, EtOAc, DMSO | Poor solubility in water; hydrolyzes slowly in aqueous acid. |
| Flash Point | >110°C (Predicted) | Combustible, but not highly flammable unless in solvent. |
| Incompatibilities | Strong Acids, Oxidizers | Acids trigger isobutylene release. Oxidizers react with pyridine nitrogen.[2] |
| GHS Classification | Warning | Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335). |
Table 2: Personal Protective Equipment (PPE) Matrix
| Task | Gloves (Material) | Eye Protection | Respiratory |
| Weighing (Solid) | Nitrile (Double gloved recommended) | Safety Glasses | Fume Hood (Required) |
| Dissolving (DCM) | PVA or Laminate (Nitrile degrades in DCM) | Safety Goggles | Fume Hood (Required) |
| Deprotection (TFA) | Neoprene or Thick Nitrile | Face Shield + Goggles | Fume Hood (Sash lowered) |
| Spill Cleanup | Silver Shield / Laminate | Goggles | N95/P100 if dust is generated |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[3][4] (General guidance for halogenated pyridine derivatives). [Link]
-
Li, B., et al. (2006).[5] "Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections." Journal of Organic Chemistry, 71(24), 9045–9050. (Source for isobutylene off-gassing mechanics). [Link]
-
PubChem. (n.d.). Compound Summary: 3-Bromopyridine (Analog Safety Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.[3][Link]
Sources
Characterization of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate by 1H NMR and 13C NMR
This guide outlines the technical characterization of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate , a critical intermediate in medicinal chemistry often used as a linker or precursor for SNAr (Nucleophilic Aromatic Substitution) and Buchwald-Hartwig cross-coupling reactions.
Executive Summary
-
Compound Class: Heteroaryl Ether / Carboxylate Ester
-
Primary Application: Drug discovery building block; stable precursor for introducing the 6-bromopyridin-3-yl moiety.
-
Critical Characterization Challenge: Distinguishing the regioisomeric substitution pattern (2,5- vs 2,6-substitution) and ensuring the integrity of the acid-labile tert-butyl ester during handling.
-
Recommended Method: High-field 1H NMR (400 MHz+) in CDCl₃ for routine purity checks, utilizing DMSO-d₆ only if aromatic signal overlap occurs.
Structural Analysis & Prediction Logic
Before acquiring data, the expected spectral signature must be defined to validate the synthesis.
-
The Pyridine Core (ABX System):
-
H-2: Located between the Nitrogen and the Oxygen. It is the most deshielded proton due to the combined electronegativity of N and O. Expect a doublet (small meta-coupling) or broad singlet.
-
H-4: Ortho to the Oxygen and Meta to the Bromine. Expect a doublet of doublets (coupling with H-5 and H-2).[1]
-
H-5: Ortho to the Bromine. Deshielded by the halogen but less so than H-2. Expect a clear doublet (ortho-coupling).
-
-
The Aliphatic Chain:
-
O-CH₂: A diagnostic singlet shifted downfield (~4.5 ppm) due to the adjacent phenoxy-like oxygen and carbonyl group.
-
Tert-butyl: A strong, characteristic singlet integrating to 9 protons in the upfield region (~1.4 ppm).
-
Visualization: Signal Assignment Logic
Figure 1: Predicted coupling network and chemical shift logic for the target molecule.
Comparative Analysis: Solvent System Performance
The choice of solvent significantly alters the resolution of the aromatic region. Below is a comparison of the two standard solvents for this compound.
| Feature | Alternative A: CDCl₃ (Chloroform-d) | Alternative B: DMSO-d₆ |
| Solubility | Excellent. The lipophilic t-butyl group ensures high solubility. | Good. Soluble, but requires dry solvent to avoid water peaks obscuring the O-CH₂. |
| Aromatic Resolution | High. Pyridine protons are distinct. H-2 is clearly separated from H-5. | Moderate to High. Peaks shift downfield. H-2 may broaden due to interaction with solvent water/exchange. |
| Water Peak Interference | Low. Water appears ~1.56 ppm, often overlapping with the t-butyl signal if wet. | High. Water appears ~3.33 ppm, potentially interfering with the O-CH₂ signal if the sample is dilute. |
| Chemical Shift Stability | Standard. Best for comparison with literature values. | Shifted. Expect +0.1 to +0.3 ppm downfield shift for aromatic protons. |
| Recommendation | Primary Choice. Use for routine purity and structure confirmation. | Secondary Choice. Use only if investigating H-bonding or if CDCl₃ signals overlap with impurities. |
Comparative Data Table (1H NMR)
Note: Values are standardized estimates based on pyridine derivative libraries.
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity (J in Hz) |
| H-2 (Pyridine) | 8.05 | 8.18 | d (J ≈ 3.0) |
| H-5 (Pyridine) | 7.42 | 7.58 | d (J ≈ 8.7) |
| H-4 (Pyridine) | 7.18 | 7.35 | dd (J ≈ 8.7, 3.0) |
| O-CH₂ | 4.55 | 4.78 | s |
| t-Butyl (CH₃)₃ | 1.48 | 1.42 | s |
Detailed Experimental Protocol
A. Synthesis (Brief Context for Purity)
The compound is typically synthesized by alkylating 6-bromopyridin-3-ol with tert-butyl bromoacetate using a mild base (K₂CO₃ or Cs₂CO₃) in DMF or Acetone.
-
Critical impurity to watch: Unreacted 6-bromopyridin-3-ol (Broad singlet -OH > 9 ppm) or hydrolyzed acid (loss of t-butyl group).
B. NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D, containing 0.03% TMS).
-
Note: Ensure the solvent is not acidic (chloroform can form HCl over time), as acid will hydrolyze the tert-butyl ester. Filter through basic alumina if uncertain.
-
-
Homogenization: Vortex for 10 seconds. The solution should be clear and colorless.
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent evaporation.
C. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton)
-
Number of Scans (NS): 16 (Sufficient for t-butyl signal), 64 (for clean aromatic baseline).
-
Relaxation Delay (D1): 1.0 sec (Standard), increase to 5.0 sec for accurate integration of the t-butyl vs aromatic ratio.
-
Spectral Width: -2 to 14 ppm.
D. 13C NMR Acquisition
-
Mass: Requires 20–30 mg for decent signal-to-noise in reasonable time.
-
Scans: 512–1024 scans.
-
Key Signals to Verify:
-
C=O (Ester): ~167 ppm.
-
C-2 (Pyridine): ~138–140 ppm (Deshielded).
-
C-6 (C-Br): ~130–135 ppm.
-
O-CH₂: ~66 ppm.
-
t-Butyl (Quaternary): ~82 ppm.
-
t-Butyl (Methyls): ~28 ppm.
-
Characterization Workflow Diagram
Figure 2: Step-by-step characterization workflow from synthesis to analysis.
Troubleshooting & Validation
-
Issue: Missing t-Butyl Signal.
-
Cause: Acidic hydrolysis during workup or in acidic CDCl₃.
-
Check: Look for a broad singlet ~10-12 ppm (Carboxylic acid OH) and loss of the 1.48 ppm singlet.
-
-
Issue: Extra Doublets in Aromatic Region.
-
Cause: Regioisomer contamination (O-alkylation at Nitrogen vs Oxygen).
-
Validation: N-alkylation typically shifts adjacent protons significantly downfield. The O-alkylated product (Target) has the O-CH₂ at ~4.55 ppm. N-alkylated species often show N-CH₂ > 5.0 ppm.
-
-
Issue: Water Peak Overlap.
-
Solution: If the water peak in CDCl₃ (1.56 ppm) overlaps with the t-butyl group (1.48 ppm), dry the sample or switch to DMSO-d₆ (Water at 3.33 ppm).
-
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link
-
Sigma-Aldrich. (n.d.). Product Specification: Tert-butyl bromoacetate. Accessed March 2026. Link
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for Tert-butyl acetate. PubChem.[3] Link
-
BenchChem. (2025).[1] Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide. Link
-
Royal Society of Chemistry. (2013). Syntheses and NMR spectra of Pyridine Derivatives. Link
Sources
A Comparative Guide to the Structural Elucidation of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate Derivatives: An In-depth Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of single-crystal X-ray crystallography (SC-XRD) for the structural elucidation of tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate and its derivatives. These compounds, featuring a bromopyridine core, are of significant interest as versatile building blocks in medicinal chemistry.[1] Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers a framework for self-validating methodologies, and presents a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Unambiguous Power of X-ray Crystallography
While techniques like NMR and mass spectrometry are indispensable for routine characterization, they provide indirect information about molecular structure.[2] For complex molecules, and especially where stereochemistry is critical, SC-XRD stands as the gold standard, offering an unambiguous and high-resolution map of atomic positions in the solid state.[3] This direct visualization of the molecular and supramolecular structure is crucial for understanding crystal packing, intermolecular interactions, and ultimately, the material's bulk properties.
A case in point is the structural analysis of a closely related compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which was successfully characterized using single-crystal X-ray diffraction, alongside other spectroscopic techniques like ¹H NMR, ¹³C NMR, and MS.[4] This successful elucidation underscores the power of SC-XRD in providing definitive structural evidence for this class of bromopyridine derivatives.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. The primary bottleneck is often the growth of high-quality single crystals suitable for diffraction.[2]
Part 1: The Art and Science of Crystallization
The formation of a well-ordered crystal lattice is a thermodynamic process. The goal is to slowly reach a state of supersaturation, allowing molecules to self-assemble into a crystalline solid. Several techniques can be employed, and the optimal method is often found through systematic screening.
Common Crystallization Techniques for Small Organic Molecules:
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[5] | Simple setup, effective for many compounds. | Can lead to rapid crystallization and small or poorly formed crystals if evaporation is too fast. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.[6] | Excellent control over the rate of crystallization, often yields high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[2] | Good for compounds with a significant temperature-dependent solubility. | Requires precise temperature control. |
| Layering | A less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[7] | Can be effective for difficult-to-crystallize compounds. | Can be technically challenging to set up without disturbing the layers. |
A Step-by-Step Crystallization Workflow for Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate Derivatives:
The following protocol is a generalized starting point and should be optimized for the specific derivative.
-
Purification: Ensure the compound is of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: In a series of small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexanes). The ideal solvent is one in which the compound is moderately soluble.[5]
-
Crystallization Setup (Vapor Diffusion Example):
-
Prepare a concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Place a small, open vial containing this solution inside a larger, sealed jar.
-
Add a small amount of an anti-solvent (e.g., hexanes) to the bottom of the larger jar, ensuring it does not directly contact the inner vial.
-
Seal the jar and leave it undisturbed in a vibration-free location.
-
-
Monitoring and Harvesting: Observe the vials periodically for crystal growth. Once suitable crystals have formed (typically 30-300 microns in size), carefully harvest them using a small loop or spatula.[3]
Diagram of the Vapor Diffusion Crystallization Technique:
Caption: Workflow of the vapor diffusion crystallization method.
Part 2: Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
A Generalized Workflow for SC-XRD Data Collection and Analysis:
-
Crystal Mounting: The crystal is carefully mounted on a thin fiber or loop.[3]
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in the X-ray beam. A detector records the diffraction pattern as a series of images.[3]
-
Data Processing: The diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sense.
Diagram of the SC-XRD Workflow:
Caption: From crystal to final structure: the SC-XRD workflow.
A Comparative Analysis: When to Choose Alternative Techniques
While SC-XRD provides unparalleled detail, it is not always the most practical or necessary technique. NMR spectroscopy and computational methods offer complementary and sometimes more accessible routes to structural information.
NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[8] For many routine applications, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is sufficient to confirm a molecular structure.[8][9]
Performance Comparison: SC-XRD vs. NMR Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, dynamic processes in solution |
| Ambiguity | Unambiguous structure determination | Can be ambiguous for complex stereochemistry or constitutional isomers |
| Throughput | Lower, requires crystal growth | Higher, no crystallization needed |
| Sample Amount | Micrograms to milligrams | Milligrams |
Key Considerations:
-
Conformational Flexibility: NMR can provide information about the different conformations a molecule adopts in solution, while SC-XRD provides a snapshot of a single conformation in the solid state.
-
Tautomers and Isomers: NMR is highly effective at distinguishing between tautomers and isomers in solution.
-
Complementary Use: Often, the most complete picture of a molecule's structure comes from combining the solid-state information from SC-XRD with the solution-state information from NMR.
Computational Chemistry: In Silico Structure Prediction
Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful for predicting molecular structures and properties.[10] These methods can be used to:
-
Predict stable conformers: This can aid in interpreting NMR data.[11]
-
Calculate theoretical NMR spectra: Comparing calculated and experimental spectra can help to confirm a structural assignment.[11]
-
Model crystal packing: While challenging, computational methods can provide insights into the forces that govern crystallization.
Performance Comparison: SC-XRD vs. Computational Methods
| Feature | Single-Crystal X-ray Crystallography | Computational Methods |
| Nature of Data | Experimental | Theoretical |
| Accuracy | Highly accurate for the solid state | Accuracy depends on the level of theory and basis set used |
| Cost | High (instrumentation and time) | Lower (computational resources) |
| Application | Definitive structure determination | Structure prediction, mechanistic studies, spectral simulation |
Synergistic Application:
Computational methods can be invaluable when single crystals cannot be obtained. By calculating the theoretical NMR spectra for all possible isomers of a compound, one can often identify the correct structure by comparing the calculated spectra to the experimental data.
Conclusion
For the definitive structural elucidation of novel tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate derivatives, single-crystal X-ray crystallography remains the most powerful and unambiguous method. It provides a level of detail that is unattainable with other techniques. However, a pragmatic and efficient research workflow will leverage the strengths of multiple analytical tools. NMR spectroscopy offers a rapid and reliable means of confirming structures in solution, while computational methods provide a valuable predictive and confirmatory tool. By understanding the capabilities and limitations of each technique, researchers can make informed decisions to accelerate their research and development efforts.
References
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1333-1358. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 6), 843–846. [Link]
-
Esselman, B. J., et al. (2014). Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules. University of Wisconsin-Madison. [Link]
-
Sweeney, D. L. (2023). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. [Link]
-
Dührkop, K. (2019). Computational methods for small molecule identification. GI-Edition Lecture Notes in Informatics (LNI). [Link]
-
Lodewyk, M. W., et al. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 7(4), 627–638. [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Oreate. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Jones, P. G. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 8), 735-742. [Link]
-
Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
University of Pennsylvania. Crystal Growing Tips and Methods. [Link]
-
ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? [Link]
-
The Royal Society of Chemistry. (2018). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]
-
Hou, Y., et al. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1), 58-69. [Link]
-
PubChem. 4-(6-Bromopyridin-3-yl)morpholine. [Link]
-
Giraudeau, P. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 12(22), 4165. [Link]
-
Materials Project. Li₃YBr₆. [Link]
-
Afonin, A. V., & Vashchenko, A. V. (2018). Identification and structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 56(1), 12-28. [Link]
-
PubChemLite. 3-(6-bromopyridin-3-yl)morpholine. [Link]
-
ResearchGate. (2017). The crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, C10H15N3O2. [Link]
-
Matrix Fine Chemicals. 6-BROMOPYRIDIN-3-OL. [Link]
-
Hou, Y. (2023). Synthesis, crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate. Molecular Crystals and Liquid Crystals, 767(1), 58-69. [Link]
-
PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate. [Link]
Sources
- 1. Computational methods for small molecule identification [dl.gi.de]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. How To [chem.rochester.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iucr.org [iucr.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Computational Methods Applied to the Study of the Structure, Spectra, and Reactivity of Small Organic Molecules - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 11. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Purity Assessment of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, a key building block in the synthesis of more complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose. The narrative is built upon established scientific principles and field-proven insights, designed for researchers, scientists, and drug development professionals.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.[1] For a molecule like Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate, which contains a substituted pyridine ring and a bromo functional group, a well-developed Reversed-Phase HPLC (RP-HPLC) method can effectively separate the main compound from potential impurities. These impurities may include unreacted starting materials, by-products from the synthesis, and degradation products.[1][2]
The principle of RP-HPLC involves the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase.[3] By carefully selecting and optimizing the mobile phase composition, flow rate, and column temperature, a robust separation can be achieved, allowing for the accurate quantification of the main peak and any impurities present.
Experimental Design: A Rationale-Driven Approach
The development of a stability-indicating HPLC method is not a matter of arbitrary parameter selection. Each choice is deliberate, grounded in the physicochemical properties of the analyte and the principles of chromatography.
Diagram of the HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity assessment of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
This protocol outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with quaternary pump, autosampler, column oven, and PDA or UV detector. | Ensures precise and reproducible delivery of the mobile phase and sample injection. A PDA detector allows for the monitoring of a wide wavelength range to detect any co-eluting impurities.[1] |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). | C18 columns are widely used for their ability to separate a broad range of aromatic and moderately polar compounds.[1][4] |
| Mobile Phase | Solvent A: 0.1% Formic Acid in Water. Solvent B: Acetonitrile. | A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[5] Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. |
| Gradient Program | Time (min): 0, %B: 10; Time (min): 20, %B: 90; Time (min): 25, %B: 90; Time (min): 26, %B: 10; Time (min): 30, %B: 10. | A gradient allows for the elution of a wide range of compounds with varying polarities within a reasonable timeframe.[5] |
| Flow Rate | 1.0 mL/min. | A standard flow rate that provides good separation efficiency without generating excessive backpressure.[4] |
| Column Temperature | 30 °C. | Maintaining a constant column temperature ensures reproducible retention times.[1] |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (λmax). A PDA detector set to monitor 200-400 nm is recommended. | The maximum absorption wavelength provides the highest sensitivity for the analyte. Monitoring a range helps in identifying impurities with different chromophores.[1] |
| Injection Volume | 10 µL. | A typical injection volume for analytical HPLC. |
To ensure the developed HPLC method is truly "stability-indicating," forced degradation studies are essential.[6][7] These studies involve subjecting the analyte to harsh conditions to intentionally generate degradation products. The goal is to demonstrate that the method can separate these degradants from the main peak and from each other.[8][9] According to the International Council for Harmonisation (ICH) guidelines, stress conditions should include:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., 80 °C)
-
Photolytic Degradation: (e.g., exposure to UV and visible light as per ICH Q1B guidelines).[10]
The target degradation is typically between 5-20% of the active ingredient to ensure that the degradation products are present at detectable levels without completely consuming the parent compound.[8]
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide complementary or preliminary information on the purity of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile phase.[11] | Simple, rapid, and cost-effective for screening multiple samples.[1][12] | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[12] | High resolution for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds like Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate without derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides structural confirmation of the main component and impurities. | Lower sensitivity compared to HPLC for impurity detection; requires highly pure reference standards for accurate quantification. |
| Melting Point Analysis | A pure compound has a sharp and defined melting point. Impurities tend to broaden and depress the melting range.[14] | Simple and quick preliminary check of purity. | Insensitive to small amounts of impurities; not quantitative. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in a compound. | Provides information on the elemental composition. | Does not distinguish between isomers or structurally similar impurities. |
Logical Relationship of Purity Assessment Techniques
Caption: Hierarchy of analytical techniques for purity assessment.
Detailed Experimental Protocols
-
Reference Standard Solution: Accurately weigh approximately 10 mg of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.
-
Working Solutions: Dilute the stock solutions to a working concentration of approximately 0.1 mg/mL with the 50:50 acetonitrile/water mixture.
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the reference standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Run the gradient program as described in the method table.
-
At the end of each run, allow the column to re-equilibrate at the initial conditions.
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate using the area normalization method:
% Purity = (Area of the main peak / Total area of all peaks) x 100%
Conclusion
The purity assessment of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is most effectively and reliably achieved through a well-developed and validated stability-indicating RP-HPLC method. While other techniques like TLC and melting point analysis can serve as useful preliminary checks, they lack the quantitative power and resolution of HPLC. The integration of forced degradation studies is crucial to ensure that the analytical method is robust and can accurately quantify the analyte in the presence of its potential degradation products. This comprehensive approach, grounded in sound scientific principles, is essential for ensuring the quality and safety of pharmaceutical intermediates and the final drug products they are used to synthesize.
References
-
International Council for Harmonisation. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Execution. In Pharmaceutical Stress Testing (pp. 1-52). Informa Healthcare.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Yeola, S. D., et al. (2024). A Review On Recent Advances In Development Of RP-HPLC Method. World Journal of Pharmaceutical Research. [Link]
-
Baig, M. S., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. ICH. [Link]
-
Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
- Zejc, A., & Gorczyca, M. (Eds.). (1999). Chemia leków. Wydawnictwo Lekarskie PZWL.
-
BYJU'S. (2019). Methods of purification of organic compounds. BYJU'S. [Link]
-
NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds. In Chemistry Part II Textbook for Class XI. NCERT. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565727, tert-Butyl 2-((6-bromopyridin-2-yl)oxy)
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
-
WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Prasanth, V. G., et al. (2025). Development and Validation of a Reverse-Phase HPLC Method for Estimation of Lenacapavir in Pure and Pharmaceutical Formulations. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. wjpmr.com [wjpmr.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. onyxipca.com [onyxipca.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. byjus.com [byjus.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 14. moravek.com [moravek.com]
Comparison of different synthetic methods for Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Introduction
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecular scaffolds for drug discovery. Its structure incorporates a bromo-substituted pyridine ring, a common motif for further functionalization via cross-coupling reactions, and a tert-butyl protected acetic acid side chain, which allows for subsequent deprotection and conjugation. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.
This comprehensive guide provides an in-depth comparison of three prominent synthetic methodologies for the preparation of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate: the classical Williamson ether synthesis, the versatile Mitsunobu reaction, and the modern Buchwald-Hartwig O-arylation. Each method is evaluated based on its underlying mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages in the context of yield, substrate scope, and operational simplicity. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic strategy for their specific needs.
Precursor Synthesis: A Foundational Requirement
The successful synthesis of the target molecule is predicated on the availability of two key precursors: 6-bromopyridin-3-ol and a suitable tert-butyl acetate derivative.
Synthesis of 6-Bromopyridin-3-ol
A common route to 6-bromopyridin-3-ol involves a multi-step sequence starting from 2-amino-5-bromopyridine. This includes a diazotization reaction followed by hydrolysis.
Synthesis of Tert-butyl bromoacetate
Tert-butyl bromoacetate is a widely used alkylating agent. It can be synthesized through several methods, including the esterification of bromoacetic acid with isobutylene or tert-butanol, or via the reaction of bromoacetyl chloride with tert-butanol.[1] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Comparative Analysis of Synthetic Routes
The formation of the ether linkage between the pyridinol and the acetate moiety is the crucial step in the synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate. This section will delve into the three primary methods for achieving this transformation.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][3] In the context of our target molecule, the pyridinoxide, generated by deprotonating 6-bromopyridin-3-ol with a suitable base, acts as the nucleophile, attacking the electrophilic carbon of tert-butyl bromoacetate.
-
Base Selection: A moderately strong base such as potassium carbonate or sodium hydride is typically used to deprotonate the pyridinol. The choice of base is critical; a very strong base could potentially lead to side reactions with the ester functionality of the alkylating agent.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is preferred to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction is often heated to increase the rate of reaction, but excessive heat can promote elimination side reactions.[1]
-
To a solution of 6-bromopyridin-3-ol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the pyridinoxide.
-
Add tert-butyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of C-O bonds, particularly when the SN2 pathway is challenging.[4][5] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack.[4][5]
-
Reagent Selection: The choice of azodicarboxylate can be crucial. For weakly acidic nucleophiles like some pyridinols, traditional reagents like DEAD can lead to the formation of byproducts.[6][7] In such cases, 1,1'-(azodicarbonyl)dipiperidine (ADDP) has been shown to be more effective, leading to higher yields of the desired ether.[6][7]
-
Phosphine: Triphenylphosphine is the most common phosphine used, which is converted to triphenylphosphine oxide during the reaction. The removal of this byproduct can be a challenge during purification.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions.
-
To a solution of 6-bromopyridin-3-ol (1.0 eq.), tert-butyl glycolate (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or ADDP (1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the crude product by flash column chromatography, which can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct. The use of polymer-supported triphenylphosphine can simplify the purification process.[8]
Method 3: Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a modern and versatile method for the synthesis of aryl ethers.[9] This reaction is particularly useful for coupling electron-deficient heterocycles with alcohols.
-
Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical for the success of the reaction.[10][11] Bulky, electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to generate the alkoxide in situ.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are commonly used.
-
In a glovebox or under an inert atmosphere, combine 6-bromopyridin-3-ol (1.0 eq.), tert-butyl glycolate (1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Add a solution of a strong base (e.g., NaHMDS, 2.0 eq.) in anhydrous toluene.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by LC-MS. Once the reaction is complete, cool to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash column chromatography.
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations for each synthetic method, the following diagrams have been generated using Graphviz.
Figure 1: Workflow for the Williamson Ether Synthesis.
Figure 2: Workflow for the Mitsunobu Reaction.
Figure 3: Workflow for the Buchwald-Hartwig O-Arylation.
Performance Comparison
The selection of a synthetic method is often a trade-off between various factors. The following table provides a comparative summary of the three discussed methods for the synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Buchwald-Hartwig O-Arylation |
| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent |
| Reaction Conditions | Mild to moderate heating (60-80°C) | Mild (0°C to room temperature) | Elevated temperatures (80-110°C) |
| Reagents | Inexpensive base and solvent | Stoichiometric phosphine and azodicarboxylate | Expensive catalyst and ligand |
| Substrate Scope | Good for primary alkyl halides | Broad, good for challenging substrates | Broad, excellent for heteroaryl halides |
| Purification | Generally straightforward | Can be challenging due to byproducts | Generally straightforward |
| Key Advantages | Cost-effective, simple procedure | Mild conditions, good for sensitive substrates | High yields, broad functional group tolerance |
| Key Disadvantages | Potential for elimination side reactions[1] | Stoichiometric byproducts, cost of reagents | Cost of catalyst/ligand, requires inert atmosphere |
Conclusion and Recommendations
All three discussed methods, Williamson ether synthesis, Mitsunobu reaction, and Buchwald-Hartwig O-arylation, represent viable pathways for the synthesis of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate.
-
The Williamson ether synthesis is a strong candidate for large-scale synthesis due to its cost-effectiveness and operational simplicity. However, careful optimization of reaction conditions is necessary to minimize potential side reactions.
-
The Mitsunobu reaction provides a valuable alternative, particularly for small-scale synthesis or when dealing with substrates that are sensitive to the more basic or higher temperature conditions of the other methods. The use of modern reagents like ADDP and polymer-supported phosphines can significantly improve its efficiency and ease of purification.[6][7][8]
-
The Buchwald-Hartwig O-arylation stands out for its high yields and broad substrate scope, making it an excellent choice for complex molecule synthesis where maximizing yield is paramount. While the initial cost of the catalyst and ligand may be higher, the efficiency of the reaction can make it economically viable in the long run, especially in a drug development setting.
Ultimately, the choice of synthetic method will depend on the specific requirements of the project, including the desired scale, cost considerations, and the available laboratory infrastructure. This guide provides the foundational knowledge and comparative data to enable an informed decision for the efficient synthesis of this important chemical intermediate.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Hartwig, J. F. (2010).
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: inversion of menthol. Organic Syntheses, 73, 110.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- But, T. Y., & Toy, P. H. (2007). The Mitsunobu reaction: origin, mechanism, improvements, and applications. Chemistry–An Asian Journal, 2(11), 1340-1355.
- Kulkarni, A. A., & Kumar, R. (2015). A convenient and efficient protocol for the synthesis of pyridine ethers via Mitsunobu reaction. Tetrahedron Letters, 56(34), 4913-4916.
-
Parrish, C. A., & Buchwald, S. L. (2001). Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides. The Journal of Organic Chemistry, 66(7), 2498–2500. [Link]
-
PrepChem.com. (n.d.). Preparation of t-butyl bromoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- Anderson, K. W., & Buchwald, S. L. (2005). A general and efficient method for the synthesis of pyridine ethers.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. paulmurrayconsulting.co.uk [paulmurrayconsulting.co.uk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Operational Guide: Disposal and Handling of Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate
Executive Summary: Immediate Disposal Directive
Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate must be classified and disposed of as Halogenated Organic Waste . Due to the presence of the bromine atom on the pyridine ring and the organic ester backbone, this compound requires high-temperature incineration with specific flue gas scrubbing capabilities to manage halogen byproducts (HBr).
Critical Prohibition: Do NOT dispose of this compound down the drain, in municipal trash, or mixed with non-halogenated solvent waste streams. Mixing halogenated waste with non-halogenated fuels significantly increases disposal costs and violates EPA/RCRA compliance protocols in many jurisdictions.
Part 1: Chemical Profile & Hazard Identification
To ensure safe handling, personnel must understand the why behind the disposal procedures. This compound exhibits specific chemical behaviors dictated by its functional groups.
Functional Group Analysis
-
6-Bromopyridine Moiety: The halogenated heterocycle introduces potential toxicity and environmental persistence. Upon combustion, it releases hydrogen bromide (HBr) and nitrogen oxides (NOx), necessitating specialized incineration.
-
Tert-butyl Ester Group: While chemically stable under neutral conditions, tert-butyl esters are acid-sensitive. Exposure to strong acids can catalyze the cleavage of the ester, releasing isobutylene (flammable gas) and the corresponding carboxylic acid.
-
Ether Linkage: Generally stable but contributes to the overall organic load and flammability.
Safety Data Summary (Class-Based)
-
Signal Word: WARNING (Inferred from pyridine analogs)
-
Hazard Statements:
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.
-
Combustible: As an organic ester, the pure substance or its solutions are combustible.
-
Part 2: Waste Classification & Segregation
Proper segregation is the primary defense against chemical accidents and regulatory fines.
RCRA Waste Classification (USA Context)
While this specific intermediate may not have a unique "U" or "P" list code, it falls under the following characteristics when discarded:
-
D001 (Ignitable): If the compound is in a liquid state with a flash point <60°C (common for organic solutions).
-
Halogenated Solvent/Organic: Even if not explicitly F-listed, it must be managed as halogenated waste to comply with Land Disposal Restrictions (LDR).
Segregation Decision Matrix
Use the following logic to determine the correct waste stream container.
Figure 1: Waste segregation logic flow. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute often necessitates disposal in the Halogenated stream to protect incinerator integrity.
Part 3: Step-by-Step Disposal Protocol
Pre-Disposal Stabilization
Before placing the waste into the container, ensure the material is chemically stable.
-
pH Check: Ensure the waste solution is Neutral (pH 6-8).
Container Selection & Labeling[5]
-
Container Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but poses a breakage risk. Avoid metal containers if the waste pH is unstable.
-
Labeling:
-
Must read: "HAZARDOUS WASTE - HALOGENATED ORGANIC" .
-
List constituents: "Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Operational Disposal Steps
| Step | Action | Technical Rationale |
| 1 | Quantify | Estimate the concentration of the brominated compound. If >1000 ppm (0.1%), the entire container is "Halogenated Waste". |
| 2 | Transfer | Pour liquid waste into the Halogenated Carboy using a funnel. Do not fill >90% to allow for thermal expansion. |
| 3 | Solid Waste | Place contaminated gloves, weigh boats, and solid residues into a dedicated Solid Hazardous Waste drum/pail. |
| 4 | Secondary Containment | Store the waste container in a secondary tray to capture potential leaks. |
| 5 | Log Entry | Record the addition in the laboratory waste log, specifically noting "Brominated Organics". |
Part 4: Emergency Spill Response
In the event of a spill, rapid containment is necessary to prevent environmental release.[3]
Figure 2: Workflow for managing spills of brominated pyridine intermediates.
Spill Cleanup Protocol:
-
Ventilation: Immediately increase ventilation (open fume hood sashes, use snorkel exhaust) as pyridine derivatives often possess potent odors and lachrymatory properties.
-
Absorbent: Use an inert absorbent like Vermiculite or Sand. Do not use combustible materials like sawdust.
-
Decontamination: After solid collection, wipe the surface with a mild soap solution. Collect the wipes as solid hazardous waste.
Part 5: Final Destruction Method
The ultimate fate of this chemical must be High-Temperature Incineration .
-
Process: The waste is injected into a rotary kiln incinerator operating at >1000°C.
-
Scrubbing: The combustion generates HBr (hydrogen bromide). The facility must utilize a caustic scrubber (NaOH) to neutralize acid gases before stack release.
-
Verification: Ensure your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) is certified to handle halogenated organic streams.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link]
-
National Institutes of Health (NIH) - PubChem. Pyridine Compounds Safety and Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
